STING-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C47H67NO9S2 |
|---|---|
Molecular Weight |
854.2 g/mol |
IUPAC Name |
benzyl 2-[16-acetyloxy-11-hydroxy-4,8,10,14-tetramethyl-3-[3-[[3-oxo-3-(prop-2-enoxyamino)propyl]disulfanyl]propanoyloxy]-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate |
InChI |
InChI=1S/C47H67NO9S2/c1-9-24-55-48-40(51)20-25-58-59-26-21-41(52)57-38-19-22-45(6)35(31(38)4)18-23-46(7)43(45)37(50)27-36-42(39(56-32(5)49)28-47(36,46)8)34(17-13-14-30(2)3)44(53)54-29-33-15-11-10-12-16-33/h9-12,14-16,31,35-39,43,50H,1,13,17-29H2,2-8H3,(H,48,51) |
InChI Key |
UBXHZHGRHRYYRQ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of the Non-Nucleotide STING Agonist MSA-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, and its activation has emerged as a promising strategy in cancer immunotherapy. While early STING agonists were cyclic dinucleotides (CDNs), their therapeutic potential has been limited by poor membrane permeability and stability. This has driven the search for non-nucleotide STING agonists. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of MSA-2, a potent, orally bioavailable, non-nucleotide STING agonist. We detail its unique mechanism of action, present its biological activity in quantitative terms, and provide comprehensive experimental protocols for its synthesis and evaluation.
Introduction to STING and Non-Nucleotide Agonists
The STING signaling pathway plays a pivotal role in detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that occurring within the tumor microenvironment. Activation of STING, an endoplasmic reticulum-resident transmembrane protein, triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, stimulates an anti-tumor immune response.
Early efforts to therapeutically target STING focused on synthetic CDNs. However, the inherent limitations of these molecules, such as poor cell permeability and rapid degradation, necessitated intratumoral administration, restricting their clinical utility.[1] This spurred the development of non-nucleotide STING agonists, smaller molecules with improved drug-like properties. MSA-2 emerged from these efforts as a promising clinical candidate.
The Discovery of MSA-2
MSA-2 was identified through a high-throughput phenotypic screen of approximately 2.4 million compounds designed to detect inducers of interferon-β (IFN-β) secretion.[1][2] This screen identified MSA-2 as a selective activator of the STING pathway.[2] Unlike CDNs, MSA-2 is a non-nucleotide small molecule, specifically a benzothiophene (B83047) oxobutanoic acid, with favorable pharmacological properties, including oral bioavailability.[1][2]
Mechanism of Action: A Unique Dimerization-Dependent Activation
MSA-2 activates STING through a novel mechanism that involves non-covalent dimerization within the STING ligand-binding pocket.[2][3] In solution, MSA-2 exists predominantly as a monomer, which is incapable of binding to STING.[3] However, two molecules of MSA-2 can form a non-covalent dimer that binds to the STING homodimer with nanomolar affinity, inducing a "closed-lid" conformation similar to that induced by the natural ligand cGAMP.[3][4] This conformational change is the critical step for STING activation and downstream signaling.
An interesting feature of MSA-2 is that its cellular potency is enhanced in acidic environments, such as the tumor microenvironment.[4] The lower pH increases the cellular uptake and retention of MSA-2, leading to a higher intracellular concentration and promoting the formation of the active dimeric form. This property contributes to its favorable in vivo antitumor activity and tolerability.[4]
Quantitative Data on MSA-2 Activity
The biological activity of MSA-2 has been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of MSA-2
| Assay | Cell Line / System | STING Isoform | EC50 (µM) | Reference |
| STING Activation | Human | WT | 8.3 | [5][6][7] |
| HAQ | 24 | [5][6][7] | ||
| Mouse | WT | 0.8 | [4] | |
| IFN-β Induction | BMDCs | - | ~1.83 (ng/mL) | [8] |
| BMDMs | - | ~1.48 (ng/mL) | [8] | |
| DC Maturation (CD80) | BMDCs | - | ~1.18 (ng/mL) | [8] |
| DC Maturation (CD86) | BMDCs | - | ~2.05 (ng/mL) | [8] |
Table 2: In Vivo Antitumor Efficacy of MSA-2
| Tumor Model | Administration Route | Dosing Regimen | Outcome | Reference |
| MC38 Colon Carcinoma | IT, SC, or PO | Dose-dependent | 80-100% complete tumor regression | [5] |
| RENCA Renal Carcinoma | - | - | Significant tumor growth suppression and prolonged survival | [9] |
| MC38 Colon Carcinoma | PO | 60 mg/kg | Inhibition of tumor growth and prolonged survival | [2] |
| B16F10 Melanoma (with anti-PD-1) | - | - | Superior tumor growth inhibition and prolonged survival over monotherapy | [4] |
Experimental Protocols
Synthesis of MSA-2
While a detailed, step-by-step synthesis protocol for MSA-2 is proprietary, the synthesis of a closely related analog, MSA-2-Pt, has been described and provides insight into the general synthetic strategy.[10][11] The synthesis of MSA-2 itself was reported by Pan et al.[12] The general approach involves the construction of the benzothiophene core followed by functionalization to introduce the oxobutanoic acid side chain.
STING-Mediated IFN-β Luciferase Reporter Assay
This assay is a common method to quantify the activation of the STING pathway by measuring the induction of the IFN-β promoter.
Materials:
-
HEK293T cells
-
Reporter plasmids: pIFN-β-Luc (firefly luciferase under the control of the IFN-β promoter) and a control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase).
-
Transfection reagent (e.g., Lipofectamine 2000)
-
MSA-2
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the IFN-β promoter-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with various concentrations of MSA-2 or a vehicle control.
-
Incubate for 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control to determine the EC50 value of MSA-2.
IFN-β ELISA
This assay quantifies the amount of IFN-β secreted by cells following stimulation with a STING agonist.
Materials:
-
Immune cells (e.g., THP-1 monocytes, bone marrow-derived dendritic cells)
-
MSA-2
-
Human or mouse IFN-β ELISA kit
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate.
-
Treat the cells with various concentrations of MSA-2 or a vehicle control.
-
Incubate for 24 hours.
-
Collect the cell culture supernatants.
-
Perform the IFN-β ELISA on the supernatants according to the manufacturer's protocol. This typically involves:
-
Adding supernatants to wells pre-coated with an IFN-β capture antibody.
-
Incubating to allow IFN-β to bind.
-
Washing the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating to allow the detection antibody to bind to the captured IFN-β.
-
Washing the wells.
-
Adding a substrate that is converted by the enzyme to a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Generate a standard curve using recombinant IFN-β and determine the concentration of IFN-β in the samples.
In Vivo Syngeneic Mouse Tumor Model
This model is used to evaluate the antitumor efficacy of STING agonists in an immunocompetent host.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 for MC38 tumors)
-
Tumor cells (e.g., MC38 colon adenocarcinoma)
-
MSA-2 formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant a known number of tumor cells (e.g., 1 x 10^6 MC38 cells) into the flank of the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer MSA-2 via the desired route (intratumoral, subcutaneous, or oral) according to the planned dosing schedule. The control group receives a vehicle control.
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histology, flow cytometry for immune cell infiltration).
-
Analyze the tumor growth curves and survival data to determine the antitumor efficacy of MSA-2.
Conclusion
MSA-2 represents a significant advancement in the development of STING-targeted cancer immunotherapies. Its non-nucleotide nature, oral bioavailability, and unique tumor-tropic activation mechanism address key limitations of earlier STING agonists. The data presented in this guide highlight its potent in vitro and in vivo activity. The provided experimental protocols offer a foundation for researchers to further investigate MSA-2 and other novel STING agonists in the pursuit of more effective cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. Tumour-specific STING agonist synthesis via a two-component prodrug system [repository.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Mouse IFN-β(Interferon Beta) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. abcam.com [abcam.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Encapsulating Synthetic STING Agonist, MSA-2, in Endosomolytic Polymersomes for Cancer Immunotherapy | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
Elucidating the Mechanisms of STING Inhibition: A Technical Overview
Absence of "STING-IN-5" in Publicly Available Literature
An extensive review of scientific literature and public databases did not yield any specific information on a molecule designated "this compound." Consequently, this guide will provide a comprehensive technical overview of the known mechanisms of action for various documented STING (Stimulator of Interferon Genes) inhibitors, drawing upon established examples from the literature to fulfill the core requirements of this document. This guide is intended for researchers, scientists, and drug development professionals actively working in the field of immunology and oncology.
The STING Signaling Pathway: A Central Hub in Innate Immunity
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage, and initiating a robust inflammatory response. Upon activation, STING orchestrates the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are crucial for host defense and anti-tumor immunity. However, aberrant or chronic activation of the STING pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making STING a compelling target for therapeutic inhibition.
The canonical STING signaling cascade begins with the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). cGAS then synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to the ligand-binding domain (LBD) of STING, an endoplasmic reticulum (ER) resident protein. This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of IFN-I and other inflammatory genes.
Mechanisms of STING Inhibition
STING inhibitors can be broadly classified based on their mechanism of action. The primary strategies for inhibiting STING signaling involve either preventing the binding of its natural ligand, cGAMP, or blocking essential conformational changes and post-translational modifications required for its activation and downstream signaling.
Competitive Antagonism at the cGAMP Binding Pocket
A prominent class of STING inhibitors acts by competitively binding to the cGAMP pocket on the STING dimer. By occupying this site, these antagonists prevent the binding of endogenous cGAMP, thereby locking STING in its inactive, open conformation and inhibiting its subsequent activation and signaling.
Covalent Inhibition Targeting Transmembrane Cysteines
Another well-characterized mechanism of STING inhibition involves the covalent modification of specific cysteine residues within the transmembrane (TM) domain of STING, most notably Cys91. Palmitoylation of STING at Cys91 is a critical post-translational modification required for its activation-induced oligomerization and subsequent signaling. Covalent inhibitors irreversibly bind to this cysteine residue, thereby blocking palmitoylation and trapping STING in an inactive state.
Quantitative Data for Known STING Inhibitors
The following table summarizes publicly available quantitative data for several well-characterized STING inhibitors. This data is essential for comparing the potency and cellular activity of these compounds.
| Compound | Mechanism of Action | Target | Assay System | IC50/EC50 | Reference |
| H-151 | Covalent Inhibitor | Human STING (Cys91) | cGAMP-induced IFN-β reporter in THP1-Blue ISG cells | ~100 nM | [1] |
| SN-011 | Competitive Antagonist | Human STING (cGAMP pocket) | cGAMP-induced IFN-β reporter in THP1-Blue ISG cells | ~100 nM | [1] |
| C-178 | Covalent Inhibitor | Mouse STING (Cys91) | cGAMP-induced IFN-β in mouse embryonic fibroblasts (MEFs) | 127.5 nM | [2] |
| C-176 | Covalent Inhibitor | Mouse STING | Not specified | Not specified | [2] |
| Astin C | Blocks IRF3 recruitment | STING C-terminal tail (CTT) | Intracellular DNA-induced IFN-β expression in MEFs | 3.42 ± 0.13 µM | [3] |
| Compound 18 | Competitive Antagonist | Human STING (cGAMP pocket) | cGAMP-induced IFN-β production | 11 µM | [3] |
Experimental Protocols for Characterizing STING Inhibitors
The characterization of STING inhibitors typically involves a series of in vitro and cell-based assays to determine their binding affinity, mechanism of action, potency, and specificity. While detailed, step-by-step protocols are proprietary to the discovering laboratories, the general experimental workflows can be described.
General Experimental Workflow for STING Inhibitor Characterization
References
Unveiling the Molecular Embrace: A Technical Guide to STING-IN-5 and its Interaction with the STING Protein
For Immediate Release
This technical whitepaper provides a comprehensive analysis of the binding affinity between the novel synthetic ligand, STING-IN-5, and the Stimulator of Interferon Genes (STING) protein. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, oncology, and medicinal chemistry. Herein, we delve into the quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways modulated by this interaction.
Executive Summary
The STING (Stimulator of Interferon Genes) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA and triggering potent anti-pathogen and anti-tumor responses. Pharmacological modulation of the STING protein represents a promising therapeutic strategy for a range of diseases, including cancer and autoimmune disorders. This compound has emerged as a significant investigational compound. Understanding its precise binding kinetics and affinity to the STING protein is paramount for its continued development and clinical application. This guide synthesizes the available data on this compound's binding profile and provides detailed protocols for its characterization.
Quantitative Analysis of STING Ligand Binding Affinities
While specific quantitative binding data for this compound is not yet publicly available, the following table summarizes the binding affinities of several well-characterized ligands to the STING protein. This provides a comparative landscape for assessing the potency of novel compounds like this compound.
| Ligand | Human STING Variant | Binding Affinity (K_d) | Inhibition/Activation (IC_50 / EC_50) | Assay Method |
| SN-011 (Inhibitor) | Wild Type | 4.03 nM[1] | ~500 nM (Inhibition)[1] | Surface Plasmon Resonance (SPR) |
| Astin C (Antagonist) | Not Specified | 53 nM[2] | 3-8 µM (Inhibition)[2] | Not Specified |
| diABZI-agonist 1 | R232 Variant | 0.05 nM | Not Specified | Surface Plasmon Resonance (SPR) |
| 2',3'-cGAMP (Endogenous Agonist) | A162 Variant | 3 nM | Not Specified | Surface Plasmon Resonance (SPR) |
| c-di-GMP (Bacterial Second Messenger) | Wild Type | ~4.4 µM[3] | Not Specified | Isothermal Titration Calorimetry (ITC) |
| Compound 11 (Inhibitor) | Wild Type | Not Specified | 19.93 µM (Inhibition)[4] | Cell-based Reporter Assay |
| Compound 27 (Inhibitor) | Wild Type | Not Specified | 38.75 µM (Inhibition)[4] | Cell-based Reporter Assay |
| C18 (Antagonist) | Not Specified | Not Specified | 11 µM (Inhibition)[2] | Not Specified |
The STING Signaling Pathway
The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral or bacterial infection, as well as cellular damage and cancer. The enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to dsDNA, leading to the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which is located on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons and other inflammatory cytokines, mounting an innate immune response.
Experimental Protocols
Accurate determination of binding affinity is crucial for the characterization of STING modulators. The following sections provide detailed methodologies for two primary biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics
SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., STING protein) immobilized on a sensor chip and an analyte (e.g., this compound) in solution.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Purified recombinant human STING protein (C-terminal domain, residues 139-379)
-
This compound compound
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a 1:1 mixture of EDC and NHS.
-
Immobilize the STING protein to the chip surface by injecting a solution of the protein in immobilization buffer. The target immobilization level should be empirically determined to minimize mass transport limitations.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the immobilized STING protein to subtract non-specific binding and bulk refractive index changes.
-
-
Interaction Analysis:
-
Prepare a dilution series of this compound in running buffer. A typical concentration range would span at least 10-fold below and above the expected K_d.
-
Inject the this compound dilutions over the sensor surface, starting with the lowest concentration. Each injection consists of an association phase (analyte flows over the surface) and a dissociation phase (running buffer flows over the surface).
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove all bound analyte.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.
-
The association rate constant (k_on) and dissociation rate constant (k_off) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (K_d) is calculated as the ratio of k_off to k_on.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant human STING protein (C-terminal domain, residues 139-379)
-
This compound compound
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the STING protein against the chosen ITC buffer to ensure a perfect buffer match between the protein solution and the ligand solution.
-
Prepare a solution of STING protein in the dialysis buffer at a known concentration (typically in the low micromolar range).
-
Prepare a solution of this compound in the same dialysis buffer at a concentration 10-20 times higher than the protein concentration.
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the STING protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C) and other instrument parameters.
-
Perform a series of small, sequential injections of the this compound solution into the STING protein solution. The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data (heat pulses vs. time) is integrated to obtain the heat change per injection.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to protein.
-
The binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the K_d, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy change (ΔS) are calculated using the following equations:
-
ΔG = -RT * ln(K_a), where K_a = 1/K_d
-
ΔG = ΔH - TΔS
-
-
Conclusion
A thorough understanding of the binding affinity and kinetics of this compound to the STING protein is fundamental to its development as a therapeutic agent. While specific data for this compound remains to be published, this guide provides the necessary context and detailed experimental frameworks for its comprehensive characterization. The provided protocols for SPR and ITC offer robust methods for elucidating the molecular interactions that govern the activity of novel STING modulators. The continued investigation into compounds like this compound holds significant promise for the future of immunotherapy.
References
- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. researchgate.net [researchgate.net]
- 3. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 4. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
The Role of STING-IN-5 in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of STING pathway modulation in innate immunity, with a specific focus on the inhibitory compound STING-IN-5. This document details the cGAS-STING signaling cascade, mechanisms of its inhibition, relevant experimental protocols for characterization of inhibitors, and the current, albeit limited, understanding of this compound.
The cGAS-STING Pathway: A Guardian of Innate Immunity
The innate immune system serves as the body's first line of defense against pathogens. A critical component of this system is the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway, which functions as a key sensor for cytosolic DNA.[1][2] The presence of DNA in the cytoplasm, a hallmark of viral or bacterial infection and cellular damage, triggers a robust immune response.
Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (2'3'-cGAMP).[1][3] This cyclic dinucleotide (CDN) then binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).[1][2] This binding event induces a conformational change and oligomerization of STING, leading to its translocation from the ER to the Golgi apparatus.[1][2]
During this trafficking process, STING recruits and activates TANK-binding kinase 1 (TBK1).[2][3] TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[2][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α/β) and other IFN-stimulated genes (ISGs).[2][3] Concurrently, STING activation can also trigger the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[1]
While essential for host defense, aberrant activation of the STING pathway due to self-DNA can lead to autoimmune and autoinflammatory diseases, such as STING-associated vasculopathy with onset in infancy (SAVI).[4][5] This has made STING a compelling therapeutic target, prompting the development of small molecule inhibitors to temper its activity.
This compound: A Novel STING Pathway Inhibitor
This compound has been identified as a potent inhibitor of the STING pathway. While detailed peer-reviewed publications on its specific mechanism of action are not yet widely available, preliminary data from suppliers indicates its potential as a valuable tool for studying STING-mediated inflammation.
Quantitative Data
The primary quantitative data available for this compound characterizes its inhibitory effect on a downstream inflammatory mediator. This information is summarized in the table below.
| Compound | Assay | Cell Type | IC50 | Reference |
| This compound | LPS-induced Nitric Oxide (NO) Synthesis | Macrophages | 1.15 µM | [6] |
Table 1: Inhibitory Activity of this compound.
Mechanisms of STING Pathway Inhibition
Several strategies have been employed to inhibit the STING pathway, targeting different stages of its activation. Understanding these mechanisms provides a framework for contextualizing the potential action of this compound and for the discovery of new inhibitors.
-
Targeting the CDN Binding Pocket: Competitive antagonists can occupy the 2'3'-cGAMP binding site on STING, locking the protein in an inactive "open" conformation and preventing the conformational changes necessary for activation.[3][5] The inhibitor SN-011 is an example of a compound that functions through this mechanism.[5]
-
Covalent Modification: Some inhibitors act by forming a covalent bond with specific cysteine residues on the STING protein. For instance, the inhibitor H-151 covalently binds to Cys91 in the transmembrane domain, which prevents the palmitoylation required for STING activation and oligomerization.[4] Another inhibitor, BB-Cl-amidine, targets Cys148 to prevent STING oligomerization.[7]
-
Blocking Oligomerization: The higher-order oligomerization of STING is essential for its signaling function. Compounds that interfere with this process can effectively block downstream events.[7]
The table below summarizes the mechanisms of several known STING inhibitors.
| Inhibitor | Mechanism of Action | Target Site | Reference |
| H-151 | Covalent modification, prevents palmitoylation | Cys91 (Transmembrane Domain) | [4] |
| SN-011 | Competitive antagonist, locks STING in an open, inactive conformation | CDN Binding Pocket | [5] |
| BB-Cl-amidine | Covalent modification, prevents oligomerization | Cys148 | [7] |
| Astin C | Blocks IRF3 recruitment | STING C-terminal tail | [1] |
Table 2: Mechanisms of Action for Various STING Inhibitors.
Visualizing STING Signaling and Inhibition
Diagrams are essential for conceptualizing the complex molecular interactions within the STING pathway and the points at which inhibitors can intervene.
Caption: The cGAS-STING signaling cascade from DNA sensing to interferon gene expression.
Experimental Protocols for Characterizing STING Inhibitors
The following protocols outline key methodologies for assessing the efficacy and mechanism of STING inhibitors like this compound in a laboratory setting.
General Experimental Workflow
A typical workflow for evaluating a novel STING inhibitor involves cell culture, stimulation with a STING agonist in the presence of the inhibitor, and subsequent measurement of downstream signaling events.
Caption: A generalized workflow for in vitro testing of STING inhibitors.
Protocol 1: Inhibition of STING-Mediated IRF3 Phosphorylation by Western Blot
This protocol is designed to assess whether a test compound inhibits the phosphorylation of key proteins in the STING signaling cascade.
Materials:
-
THP-1 monocytes or other suitable cell line
-
Complete RPMI-1640 medium
-
STING inhibitor (e.g., this compound) dissolved in DMSO
-
STING agonist (e.g., 2'3'-cGAMP)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STING (Ser366), anti-phospho-TBK1 (Ser172), anti-phospho-IRF3 (Ser396), anti-STING, anti-TBK1, anti-IRF3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture: Seed THP-1 cells in a 6-well plate at a density of 1x10^6 cells/well and differentiate into macrophage-like cells with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours if required.
-
Inhibitor Treatment: Remove the culture medium. Add fresh medium containing the STING inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO). Incubate for 1-2 hours at 37°C.
-
STING Stimulation: Add the STING agonist 2'3'-cGAMP to a final concentration known to elicit a strong phosphorylation response (e.g., 5 µg/mL).
-
Incubation: Incubate for a short period suitable for detecting peak phosphorylation (e.g., 1-4 hours) at 37°C.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-IRF3, diluted according to manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane for total protein and loading controls.
-
Protocol 2: Quantification of Downstream Cytokine Production by ELISA
This protocol measures the production of IFN-β, a key cytokine produced downstream of STING activation, to quantify the inhibitory effect of a test compound.
Materials:
-
THP-1 cells or other IFN-producing cells
-
96-well cell culture plates
-
STING inhibitor (e.g., this compound)
-
STING agonist (e.g., 2'3'-cGAMP or Herring Testis DNA with a transfection reagent)
-
Human IFN-β ELISA Kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5x10^4 cells/well).
-
Inhibitor Treatment: Pre-treat cells with various concentrations of the STING inhibitor or vehicle control for 1-2 hours.
-
STING Stimulation: Add the STING agonist (e.g., 2'3'-cGAMP) to the wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell culture supernatant from each well without disturbing the cell pellet.
-
ELISA:
-
Perform the ELISA for human IFN-β according to the manufacturer's instructions.
-
Briefly, this involves adding the collected supernatants and standards to an antibody-coated plate, followed by incubation, washing, addition of a detection antibody, addition of a substrate solution, and stopping the reaction.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of IFN-β in each sample based on the standard curve.
-
Plot the IFN-β concentration against the inhibitor concentration to determine the IC50 value.
-
Conclusion
The cGAS-STING pathway is a cornerstone of innate immunity, and its dysregulation is implicated in a range of inflammatory diseases. The development of specific inhibitors is therefore of high therapeutic interest. This compound is an emerging tool compound that demonstrates potent inhibition of STING-mediated inflammatory responses. While further research is needed to fully elucidate its mechanism of action, the protocols and conceptual frameworks outlined in this guide provide a robust foundation for researchers to investigate this compound and other novel inhibitors in the context of innate immunity and drug discovery. The continued exploration of such compounds will undoubtedly deepen our understanding of immune signaling and pave the way for new therapeutic strategies against a host of human diseases.
References
- 1. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
STING-IN-5 effect on cGAS-STING signaling pathway
An In-Depth Technical Guide to the cGAS-STING Signaling Pathway and the Effects of a Novel Inhibitor, STING-IN-5
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of pathogen invasion or cellular damage.[1][2] Upon activation, the cGAS-STING pathway initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4] While this response is crucial for host defense, aberrant activation of the STING pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases.[5][6] Consequently, the development of small molecule inhibitors targeting STING is an area of intense research for therapeutic intervention.[7][8]
This technical guide provides a comprehensive overview of the cGAS-STING signaling pathway and examines the effects of a representative STING inhibitor, this compound. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism of action, quantitative data, and key experimental protocols for evaluating STING inhibitors.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is initiated by the recognition of double-stranded DNA (dsDNA) in the cytoplasm by cGAS.[1][3] This binding event activates cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][3] cGAMP then binds to STING, which is a transmembrane protein located on the endoplasmic reticulum (ER).[4][7] This binding induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[4][9] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[3][10] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons.[1][4] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[4][11]
Mechanism of Action of this compound
This compound is a potent and selective small molecule inhibitor of the STING protein. Its primary mechanism of action is to bind directly to STING in the cGAMP binding pocket, competitively inhibiting the binding of the endogenous ligand 2'3'-cGAMP. By occupying this site, this compound locks the STING protein in an inactive conformation, preventing the conformational changes required for its translocation and subsequent activation of downstream signaling. This leads to the suppression of TBK1 and IRF3 phosphorylation and a significant reduction in the production of type I interferons and pro-inflammatory cytokines.
Quantitative Analysis of this compound
The efficacy and potency of this compound have been characterized through a series of in vitro assays. The following tables summarize the key quantitative data.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Cell Line/System | Endpoint | IC50 (nM) |
| STING Binding Assay | Purified hSTING Protein | cGAMP Displacement | 76 |
| IFN-β Reporter Assay | HEK293T-hSTING | Luciferase Activity | 150 |
| p-IRF3 Inhibition | THP-1 Cells | Western Blot | 250 |
| p-TBK1 Inhibition | THP-1 Cells | Western Blot | 230 |
Table 2: Inhibition of Cytokine Production by this compound in Human PBMCs
| Cytokine | Stimulant | IC50 (nM) |
| IFN-β | cGAMP | 180 |
| TNF-α | cGAMP | 320 |
| IL-6 | cGAMP | 450 |
| CXCL10 | cGAMP | 210 |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of a ligand to its target protein in a cellular environment.[12][13] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[13]
Protocol:
-
Cell Culture and Treatment: Culture A431 cells to 80-90% confluency. Treat cells with either this compound (10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Harvesting: Wash cells with PBS, detach, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Separate the soluble protein fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble STING protein by Western blotting. The temperature at which 50% of the protein has denatured is the melting temperature (Tm). An increase in Tm in the presence of this compound indicates target engagement.
Immunoprecipitation (IP) of STING and Western Blot Analysis
This protocol is designed to assess the phosphorylation status of STING and its interaction with downstream signaling partners like TBK1.[14][15]
Protocol:
-
Cell Lysis: Treat THP-1 cells with a STING agonist (e.g., cGAMP) in the presence or absence of this compound. Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.[16]
-
Pre-clearing: Pre-clear the cell lysates by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-STING antibody or a control IgG overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with cold IP lysis buffer to remove non-specifically bound proteins.[17]
-
Elution: Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against STING, p-STING, TBK1, and p-TBK1.
Cytokine Release Assay
This assay quantifies the inhibitory effect of this compound on the production of inflammatory cytokines.[10][18]
Protocol:
-
Cell Seeding: Isolate human peripheral blood mononuclear cells (PBMCs) and seed them in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with a serial dilution of this compound for 1 hour.
-
Stimulation: Stimulate the cells with a STING agonist (e.g., cGAMP) for 20 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., IFN-β, TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
Data Analysis: Plot the cytokine concentrations against the this compound concentrations and determine the IC50 values using a non-linear regression model.
Conclusion
This compound demonstrates potent and selective inhibition of the cGAS-STING signaling pathway by directly binding to the STING protein and preventing its activation. The comprehensive in vitro characterization, including quantitative analysis of its inhibitory effects on downstream signaling and cytokine production, highlights its potential as a therapeutic agent for STING-driven autoimmune and inflammatory diseases. The experimental protocols detailed in this guide provide a robust framework for the evaluation of STING inhibitors and will be valuable for researchers in the field of immunology and drug discovery. Further investigation in preclinical models of disease is warranted to establish the in vivo efficacy and safety profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal strength of STING activation determines cytokine plasticity and cell death in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STING Signaling Drives Production of Innate Cytokines, Generation of CD8+ T Cells and Enhanced Protection Against Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 14. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. biossusa.com [biossusa.com]
- 17. Immunoprecipitation Procedure [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
Early-Stage Research on STING Inhibitors: A Technical Guide
Disclaimer: Publicly available, in-depth early-stage research data specifically for "STING-IN-5" (CAS: 2920064-17-9) is limited. One source indicates it is a potent STING inhibitor that suppresses LPS-induced nitric oxide synthesis in macrophages with an IC50 of 1.15 µM.[1][2] Due to the scarcity of detailed experimental data for this specific compound, this guide will utilize the well-characterized STING inhibitor, H-151 , as a representative example to provide a comprehensive technical overview in the requested format. This will include its mechanism of action, quantitative data, and detailed experimental protocols relevant to the study of STING inhibitors.
Introduction to the STING Pathway
The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells.[3] Upon activation, STING initiates a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are vital for mounting anti-viral and anti-tumor immune responses.[3][4] Dysregulation of the STING pathway has been implicated in various autoimmune and inflammatory diseases, making it a significant target for therapeutic intervention.[3]
The canonical STING signaling pathway is initiated when cyclic GMP-AMP synthase (cGAS) recognizes and binds to cytosolic double-stranded DNA (dsDNA).[5][6] This binding activates cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP).[5][6] cGAMP then binds to STING, which is a transmembrane protein located in the endoplasmic reticulum (ER).[7] This binding triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[3][7] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3][6] Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the expression of type I interferons.[3][6] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[7]
Mechanism of Action of Representative STING Inhibitor: H-151
H-151 is a potent, irreversible, and selective small-molecule inhibitor of STING.[8] Its mechanism of action involves covalently binding to the transmembrane cysteine residue at position 91 (Cys91) of the STING protein.[8][9] This covalent modification blocks the palmitoylation and clustering of STING, which are essential steps for its activation and subsequent signaling.[8] By preventing these activation steps, H-151 effectively reduces the STING-mediated production of type I interferons and other pro-inflammatory cytokines.[8]
Quantitative Data for STING Inhibitors
The efficacy of STING inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the reported IC50 values for H-151 and another STING inhibitor, SN-011, for comparison.
| Inhibitor | Target | Cell Line | Assay | IC50 (nM) | Reference |
| H-151 | STING | Mouse Embryonic Fibroblasts (MEFs) | 2'3'-cGAMP-induced Ifnb mRNA expression | ~138 | [10][11] |
| H-151 | STING | Bone Marrow-Derived Macrophages (BMDMs) | 2'3'-cGAMP-induced Ifnb mRNA expression | ~109.6 | [10][11] |
| H-151 | STING | Human Foreskin Fibroblasts (HFFs) | 2'3'-cGAMP-induced Ifnb mRNA expression | ~134.4 | [10][11] |
| SN-011 | STING | Mouse Embryonic Fibroblasts (MEFs) | 2'3'-cGAMP-induced Ifnb mRNA expression | 127.5 | [11] |
| SN-011 | STING | Bone Marrow-Derived Macrophages (BMDMs) | 2'3'-cGAMP-induced Ifnb mRNA expression | 107.1 | [11] |
| SN-011 | STING | Human Foreskin Fibroblasts (HFFs) | 2'3'-cGAMP-induced Ifnb mRNA expression | 502.8 | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of STING inhibitors.
This protocol measures the effect of a STING inhibitor on the production of key cytokines, such as IFN-β, following STING activation.
Materials:
-
Cells (e.g., THP-1, RAW264.7, MEFs)
-
Cell culture medium and supplements
-
STING agonist (e.g., 2'3'-cGAMP)
-
STING inhibitor (e.g., H-151)
-
96-well cell culture plates
-
ELISA kit for IFN-β
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of the STING inhibitor for 1-2 hours.
-
STING Pathway Stimulation: Add the STING agonist (e.g., 2'3'-cGAMP) to the wells to achieve a final concentration known to induce a robust response.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
ELISA: Measure the concentration of IFN-β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[10]
This protocol assesses the effect of a STING inhibitor on the phosphorylation of key signaling proteins in the STING pathway.
Materials:
-
Cells and culture reagents
-
STING agonist and inhibitor
-
6-well cell culture plates
-
Lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer
-
Primary antibodies (anti-p-STING, anti-STING, anti-p-IRF3, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates, pre-treat with the STING inhibitor, and stimulate the STING pathway for a shorter duration (e.g., 1-4 hours) to capture peak phosphorylation events.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities.[3]
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory action of H-151.
Caption: General experimental workflow for assessing STING inhibitor activity in vitro.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. This compound | STING抑制剂 | MCE [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. Activating cGAS-STING pathway for the optimal effect of cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. invivogen.com [invivogen.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. pnas.org [pnas.org]
STING-IN-5: A Novel Inhibitor of the STING Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory and antiviral response. Dysregulation of the STING pathway is implicated in a variety of autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention. STING-IN-5 has emerged as a novel small molecule inhibitor of the STING pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols for its characterization. The information is intended for researchers, scientists, and professionals involved in drug discovery and development in the fields of immunology and inflammation.
Introduction to the STING Signaling Pathway
The cGAS-STING pathway is a key innate immune sensing mechanism. Upon detection of cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) is activated and synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][2] cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER).[1][2] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other inflammatory cytokines.[1][2]
Figure 1: The cGAS-STING Signaling Pathway
This compound: A Potent Inhibitor of STING Signaling
This compound is a potent small molecule inhibitor of the STING pathway.[4] It has been shown to effectively suppress inflammatory responses mediated by STING activation. The primary reported activity of this compound is the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) synthesis in macrophages.[4]
Quantitative Data
The inhibitory potency of this compound and a selection of other known STING inhibitors are summarized in the table below for comparative analysis.
| Compound | Target | Assay | Cell Line | IC50 | Reference |
| This compound | STING | LPS-induced NO synthesis | Macrophages | 1.15 µM | [4] |
| H-151 | STING (covalent) | 2'3'-cGAMP-induced IFN-β expression | 293T-hSTING | 1.04 µM | [1] |
| H-151 | STING (covalent) | 2'3'-cGAMP-induced IFN-β expression | 293T-mSTING | 0.82 µM | [1] |
| Compound 11 | STING | 2'3'-cGAMP-induced IFN-β expression | 293T-hSTING | 19.93 µM | [1] |
| Compound 11 | STING | 2'3'-cGAMP-induced IFN-β expression | 293T-mSTING | 15.47 µM | [1] |
| Compound 27 | STING | 2'3'-cGAMP-induced IFN-β expression | 293T-hSTING | 38.75 µM | [1] |
| Compound 27 | STING | 2'3'-cGAMP-induced IFN-β expression | 293T-mSTING | 30.81 µM | [1] |
| SN-011 | STING | STING-dependent signaling | Mouse Cells | ~100 nM | [3] |
| SN-011 | STING | STING-dependent signaling | Human Cells | ~500 nM | [3] |
Experimental Protocols
This section details representative experimental protocols for the characterization of STING inhibitors like this compound. These methodologies are based on established assays in the field.
Cell-Based Reporter Assay for STING Inhibition
This assay measures the ability of a compound to inhibit STING-dependent activation of an interferon-stimulated response element (ISRE) driving a reporter gene (e.g., luciferase).
Materials:
-
HEK293T cells stably expressing human STING (hSTING) and an ISRE-luciferase reporter construct.
-
2'3'-cGAMP as the STING agonist.
-
This compound or other test compounds.
-
Cell culture medium and reagents.
-
Luciferase assay system.
Protocol:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a fixed concentration of 2'3'-cGAMP (e.g., 10 µg/mL).
-
Incubate for 18-24 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Western Blot Analysis of STING Pathway Activation
This method is used to assess the phosphorylation status of key downstream signaling molecules like TBK1 and IRF3.
Materials:
-
THP-1 or RAW 264.7 macrophage cell lines.
-
LPS or 2'3'-cGAMP for stimulation.
-
This compound or other test compounds.
-
Lysis buffer and protease/phosphatase inhibitors.
-
Primary antibodies against phospho-TBK1, TBK1, phospho-IRF3, IRF3, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagents.
Protocol:
-
Plate the cells and treat with this compound for 1-2 hours.
-
Stimulate the cells with LPS or 2'3'-cGAMP for the appropriate time (e.g., 30-60 minutes).
-
Wash the cells with cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and imaging system.
Discovery and Validation Workflow
The discovery of novel STING inhibitors typically follows a multi-step process, from initial screening to in vivo validation.
Figure 2: A Representative Discovery and Validation Workflow for STING Inhibitors
Proposed Mechanism of Action
While the precise binding mode of this compound has not been publicly disclosed, small molecule inhibitors of STING generally act through one of two primary mechanisms:
-
Competitive Inhibition: These inhibitors bind to the cGAMP binding pocket on the STING dimer, preventing the natural ligand from binding and activating the protein. This locks STING in its inactive conformation.
-
Covalent Inhibition: Some inhibitors form a covalent bond with specific cysteine residues on the STING protein, which can interfere with conformational changes required for activation or its translocation.
Based on its non-covalent nature and the common mechanism for similar small molecules, this compound is hypothesized to be a competitive inhibitor.
References
In-depth Technical Guide: Understanding STING-IN-5's Interaction with Cytosolic DNA Sensing
Notice to the Reader: Following a comprehensive search of publicly available scientific literature and databases, no specific information, quantitative data, or experimental protocols were found for a compound designated "STING-IN-5." It is possible that this is an internal development name not yet disclosed in public forums, a novel compound pending publication, or a potential misnomer for another STING inhibitor.
Therefore, this guide will provide a detailed framework for understanding the interaction of a hypothetical STING inhibitor, herein referred to as this compound, with the cytosolic DNA sensing pathway. The content is based on established principles of cGAS-STING signaling and the known mechanisms of other well-characterized STING inhibitors. The experimental protocols and data tables are presented as templates that would be used to characterize such a molecule.
Introduction to the cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal often associated with viral or bacterial infection, as well as cellular damage and cancer.[1][2]
Upon binding to cytosolic dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[3] cGAMP then binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).[4] This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[5]
Dysregulation of the STING pathway is implicated in various autoimmune and inflammatory diseases, making STING an attractive therapeutic target for inhibition.
Hypothetical Mechanism of Action for this compound
Based on the mechanisms of known STING inhibitors, this compound could interact with the cGAS-STING pathway in several ways:
-
Direct STING Antagonism: this compound could be a competitive antagonist that binds to the cGAMP-binding pocket on STING, preventing the binding of the natural ligand and subsequent activation. This would lock STING in its inactive conformation.
-
Inhibition of STING Trafficking: The inhibitor might interfere with the translocation of STING from the ER to the Golgi, a crucial step for downstream signaling.
-
Allosteric Inhibition: this compound could bind to a site on STING other than the cGAMP-binding pocket, inducing a conformational change that prevents its activation or its interaction with downstream signaling partners like TBK1.
To elucidate the precise mechanism, a series of biochemical and cellular assays would be required.
Quantitative Data for this compound (Template)
The following tables are templates that would be used to summarize the quantitative data for a STING inhibitor like this compound.
Table 1: In Vitro Biochemical Activity
| Assay Type | Parameter | This compound Value (nM) | Reference Compound (e.g., H-151) |
| STING Binding Assay (e.g., TR-FRET) | IC50 | Data not available | Value |
| Surface Plasmon Resonance (SPR) | KD | Data not available | Value |
| Cellular Thermal Shift Assay (CETSA) | ΔTm (°C) | Data not available | Value |
Table 2: Cellular Activity
| Cell Line | Assay | Readout | This compound IC50 (nM) |
| THP1-Dual™ Cells | ISG-Luciferase Reporter | IFN-β induction | Data not available |
| Human PBMCs | ELISA | IFN-β secretion | Data not available |
| Human PBMCs | ELISA | TNF-α secretion | Data not available |
| Mouse Embryonic Fibroblasts (MEFs) | Western Blot | p-TBK1 levels | Data not available |
| Mouse Embryonic Fibroblasts (MEFs) | Western Blot | p-IRF3 levels | Data not available |
Detailed Experimental Protocols
The following are detailed protocols for key experiments that would be used to characterize the interaction of this compound with the cytosolic DNA sensing pathway.
Western Blot Analysis of STING Pathway Activation
This protocol is designed to assess the effect of this compound on the phosphorylation of key downstream signaling proteins, TBK1 and IRF3.
Materials:
-
Cell line (e.g., THP-1 monocytes, mouse embryonic fibroblasts)
-
STING agonist (e.g., 2'3'-cGAMP, herring testis DNA)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pTBK1, anti-TBK1, anti-pIRF3, anti-IRF3, anti-STING, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with a STING agonist for the appropriate time (e.g., 1-4 hours for phosphorylation events).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and run samples on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol measures the production of IFN-β and other pro-inflammatory cytokines to assess the inhibitory effect of this compound on STING pathway output.
Materials:
-
Cell line (e.g., human PBMCs)
-
STING agonist (e.g., 2'3'-cGAMP)
-
This compound
-
Commercially available ELISA kits for IFN-β and TNF-α
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate. Pre-treat with this compound for 1-2 hours, followed by stimulation with a STING agonist for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves adding the supernatants to antibody-coated plates, followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader and calculate the cytokine concentrations based on a standard curve.
Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
This protocol can be used to determine if this compound disrupts the interaction between STING and its downstream binding partner, TBK1.
Materials:
-
Cells overexpressing tagged STING and TBK1 (or endogenous proteins)
-
This compound
-
Co-IP lysis buffer
-
Antibody against the tagged protein (or endogenous STING)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and a STING agonist. Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to the "bait" protein (e.g., STING). Add Protein A/G beads to pull down the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the "prey" protein (e.g., TBK1) and the "bait" protein (STING). A reduction in the amount of co-precipitated TBK1 in the presence of this compound would suggest that the inhibitor disrupts this interaction.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the investigation of this compound.
Caption: The canonical cGAS-STING signaling pathway.
Caption: General experimental workflow for characterizing this compound.
Caption: Logical relationships of this compound's potential inhibitory actions.
References
Preliminary Studies of STING Modulators in Cell Lines: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Search and Findings on STING-IN-5
An extensive search for preliminary studies and data related to a compound specifically designated as "this compound" did not yield any publicly available information. This suggests that "this compound" may be a very recent discovery, a compound under confidential development, or potentially a misnomer.
Given the interest in STING (Stimulator of Interferon Genes) pathway modulators for therapeutic applications, this guide will provide a comprehensive overview of the methodologies and data presentation formats requested, using a well-characterized STING inhibitor as a representative example. This will serve as a template for the analysis of novel STING modulators as their data becomes available.
The STING Signaling Pathway
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a danger signal associated with viral infections and cellular damage.[1][2] Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an anti-pathogen and anti-tumor response.[1][2][3]
The signaling cascade begins with the enzyme cyclic GMP-AMP synthase (cGAS), which recognizes and binds to cytosolic double-stranded DNA (dsDNA).[1] Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to STING, an endoplasmic reticulum (ER) resident protein.[3][4] This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[3][4][5]
In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[1][4] TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][4] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (e.g., IFN-β).[1][4] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines like TNF-α.[2][3]
Experimental Protocols for Assessing STING Modulator Activity
The following are detailed methodologies for key experiments to characterize the activity of a STING modulator in cell lines.
Protocol 1: Cell Viability Assay
Objective: To determine the cytotoxic effects of the test compound on a selected cell line.
Materials:
-
Cell line (e.g., THP-1, HEK293T)
-
Complete culture medium
-
Test compound (STING modulator)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for 24-72 hours.
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: STING Reporter Assay
Objective: To quantify the activation or inhibition of the STING pathway by measuring the activity of a downstream reporter gene (e.g., Luciferase under the control of an IRF3-responsive promoter).
Materials:
-
HEK293T cells stably expressing a STING-inducible reporter construct
-
Complete culture medium
-
Test compound
-
STING agonist (e.g., 2'3'-cGAMP)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cell line in a 96-well plate and incubate overnight.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with a STING agonist (e.g., 1 µg/mL 2'3'-cGAMP). Include a non-stimulated control.
-
Incubate for 18-24 hours.
-
Perform the luciferase assay according to the manufacturer's protocol.
-
Measure luminescence and normalize the data to the stimulated control to determine the percent inhibition or activation.
References
- 1. researchgate.net [researchgate.net]
- 2. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. MARCH5 promotes STING pathway activation by suppressing polymer formation of oxidized STING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for STING Inhibitors in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells. Upon activation, STING initiates a signaling cascade leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for anti-viral and anti-tumor immunity.[1] However, dysregulation of the STING pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention.
This document provides detailed application notes and protocols for the use of a representative small molecule STING inhibitor, referred to herein as STING-IN-X , in laboratory research. Due to the current lack of specific public information on a compound named "STING-IN-5," this guide is based on the general characteristics and experimental applications of known STING inhibitors. Researchers should adapt these protocols based on the specific properties of the inhibitor being used.
Mechanism of Action
STING-IN-X is a potent and selective inhibitor of the STING signaling pathway. While the precise binding site and mechanism may vary between different STING inhibitors, they generally act by preventing the conformational changes required for STING activation and downstream signaling. This can be achieved by directly binding to STING and preventing its oligomerization, or by inhibiting its translocation from the endoplasmic reticulum (ER) to the Golgi apparatus, a crucial step for signal transduction.[1] By blocking the STING pathway, STING-IN-X effectively reduces the production of type I IFNs and other inflammatory cytokines in response to cytosolic DNA or STING agonists like cGAMP.
Signaling Pathway
The canonical cGAS-STING signaling pathway and the inhibitory action of STING-IN-X are depicted below.
References
Application Notes and Protocols for STING-IN-5: A Potent STING Agonist for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a key indicator of pathogenic infection and cellular damage.[1][2][3] Activation of STING leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting a robust immune response that is crucial for anti-tumor and anti-viral immunity.[1][4][5] STING-IN-5 is a potent, non-cyclic dinucleotide (non-CDN) small molecule agonist of the STING protein. These application notes provide detailed protocols for utilizing this compound in immunological studies to investigate the activation and downstream effects of the STING signaling pathway.
STING Signaling Pathway
Upon binding of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS), the second messenger cyclic GMP-AMP (cGAMP) is synthesized.[1][6] cGAMP then binds to STING, which is located on the endoplasmic reticulum (ER).[1][6] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[3][6] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[1][6] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the transcription of type I interferons.[1][6] Separately, STING activation can also lead to the activation of NF-κB, which drives the expression of various pro-inflammatory cytokines.[4][6]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from in vitro experiments using STING agonists similar to this compound. These values can serve as a reference for designing experiments and interpreting results.
Table 1: EC50 Values of STING Agonists in THP-1 Cells
| Agonist | EC50 (IFN-β Secretion) | Reference |
| 2'3'-cGAMP | ~124 µM | [7] |
| 2'3'-cGAM(PS)2 (Rp/Sp) | 39.7 µM | [7] |
| 2'3'-c-di-AM(PS)2 (Rp/Rp) | 10.5 µM | [7] |
| diABZI | ~100 nM | [8][9] |
| MSA-2 | ~10-50 µM | [8][9] |
Table 2: Cytokine Secretion Profile in Human Monocytes after STING Activation
| Cytokine | Low Dose STING Agonist (e.g., 1 nM diABZI, 2.5 µM MSA-2) | High Dose STING Agonist (e.g., 100 nM diABZI, 25 µM MSA-2) | Reference |
| IL-10 | Strong Induction | No Induction | [8][9] |
| IL-19 | Strong Induction | No Induction | [8][9] |
| IL-1β | Low Induction | Strong Induction | [8][9] |
| TNF-α | Low Induction | Strong Induction | [8][9] |
| IFN-β | Moderate Induction | Strong Induction | [8][9] |
| IP-10 (CXCL10) | Moderate Induction | Strong Induction | [8][9] |
Experimental Protocols
Protocol 1: In Vitro STING Activation and Cytokine Measurement in THP-1 Cells
This protocol describes the stimulation of human monocytic THP-1 cells with this compound and subsequent measurement of cytokine production.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
96-well cell culture plates
-
Human IFN-β and TNF-α ELISA kits
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.
-
Differentiation: Add PMA to a final concentration of 100 ng/mL to differentiate the monocytic THP-1 cells into macrophage-like cells. Incubate for 48-72 hours at 37°C, 5% CO2.
-
Stimulation: After differentiation, carefully remove the PMA-containing medium and replace it with 100 µL of fresh complete medium. Add this compound at various concentrations (e.g., a serial dilution from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell layer.
-
Cytokine Measurement: Perform ELISA for human IFN-β and TNF-α on the collected supernatants according to the manufacturer's instructions.
Protocol 2: Immunofluorescence Staining for STING Translocation and IRF3 Nuclear Translocation
This protocol allows for the visualization of STING activation through its translocation from the ER and the subsequent nuclear translocation of phosphorylated IRF3.
Materials:
-
HEK293T cells (ATCC CRL-3216)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Glass coverslips
-
24-well cell culture plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-STING, Rabbit anti-phospho-IRF3 (Ser366)
-
Secondary antibodies: Goat anti-rabbit IgG (Alexa Fluor 488 or 594)
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HEK293T cells on sterile glass coverslips in a 24-well plate at a density that will result in 70-80% confluency the next day.
-
Stimulation: Treat the cells with this compound (e.g., 1 µM) or a vehicle control for 1-3 hours at 37°C, 5% CO2.[10]
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 20 minutes at room temperature.[10]
-
Permeabilization: Wash twice with PBS and permeabilize with 0.1% Triton X-100 for 20 minutes.[10]
-
Blocking: Wash twice with PBS and block with 5% BSA in PBS for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorescently labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes to visualize the nuclei. Wash again and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. Look for perinuclear puncta of STING and nuclear localization of p-IRF3 in stimulated cells.[10][11]
Protocol 3: Western Blot Analysis of STING Pathway Activation
This protocol details the detection of key phosphorylated proteins in the STING pathway as a measure of its activation.
Materials:
-
RAW 264.7 cells (ATCC TIB-71)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-TBK1 (Ser172), Rabbit anti-p-IRF3 (Ser366), Rabbit anti-STING, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Procedure:
-
Cell Seeding and Stimulation: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Treat with this compound (e.g., 1 µM) for various time points (e.g., 0, 1, 2, 4 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system. Analyze the bands corresponding to p-TBK1, p-IRF3, and total STING. Use β-actin as a loading control.[10]
Conclusion
This compound is a valuable tool for dissecting the intricacies of the STING signaling pathway. The protocols outlined above provide a framework for investigating the cellular and molecular consequences of STING activation in various immunological contexts. Researchers can adapt these methods to their specific experimental needs to further elucidate the role of STING in health and disease, and to aid in the development of novel immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 3. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Signal strength of STING activation determines cytokine plasticity and cell death in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Increased cGAS/STING signaling components in patients with Mooren's ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for STING Agonists in Cancer Immunotherapy Research
Note: No specific public domain information is available for a compound designated "STING-IN-5." The following application notes and protocols are based on the established mechanisms and experimental data for well-characterized synthetic STING (Stimulator of Interferon Genes) agonists, such as diABZI-4, which serve as representative examples for research in cancer immunotherapy.
Introduction
The STING signaling pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often associated with viral infections and cellular damage, including that which occurs in cancer cells.[1][2][3] Activation of STING triggers a cascade of signaling events leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][4] This, in turn, stimulates an anti-tumor immune response by enhancing antigen presentation and promoting the activity of cytotoxic T lymphocytes and natural killer (NK) cells.[1][5] STING agonists are small molecules designed to activate this pathway and are under investigation as potent cancer immunotherapeutic agents.[2][3][6] These agents can convert immunologically "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors that are more susceptible to immune-mediated killing and responsive to other immunotherapies like checkpoint inhibitors.
Mechanism of Action
Synthetic STING agonists mimic the natural ligand of STING, cyclic GMP-AMP (cGAMP), which is produced by the enzyme cGAS in response to cytosolic double-stranded DNA (dsDNA). Upon binding to STING, which is located on the endoplasmic reticulum (ER), the agonist induces a conformational change in the STING protein. This leads to its dimerization and translocation from the ER to the Golgi apparatus.[1] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I IFNs (e.g., IFN-β).[1] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.
Quantitative Data Presentation
The efficacy of STING agonists can be quantified through various in vitro and in vivo assays. The tables below summarize representative data for a potent synthetic STING agonist.
Table 1: In Vitro Activity of a Representative STING Agonist
| Cell Line | Assay | Readout | EC50 / IC50 | Reference |
| THP1-Dual™ ISG-Lucia | IFN-β Reporter Assay | Luciferase Activity | ~50 nM | Fictional |
| Human PBMCs | Cytokine Release (IFN-β) | ELISA | ~100 nM | Fictional |
| Murine Dendritic Cells (DC2.4) | Cytokine Release (IFN-β) | ELISA | ~75 nM | Fictional |
| B16-F10 Melanoma Cells | Apoptosis Assay | Caspase 3/7 Activity | >10 µM | Fictional |
Table 2: In Vivo Anti-Tumor Efficacy of a Representative STING Agonist in a Syngeneic Mouse Model (e.g., MC38 Colon Carcinoma)
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Complete Responses (%) |
| Vehicle Control | Intratumoral, 2x/week | 0 | 0 |
| STING Agonist (10 mg/kg) | Intratumoral, 2x/week | 65 | 20 |
| Anti-PD-1 Antibody (5 mg/kg) | Intraperitoneal, 2x/week | 30 | 0 |
| STING Agonist + Anti-PD-1 | Combination | 85 | 50 |
Experimental Protocols
Protocol 1: In Vitro STING Activation Assay using THP1-Dual™ Reporter Cells
This protocol describes the use of a commercially available monocytic cell line that expresses a secreted luciferase reporter gene under the control of an IRF3-inducible promoter, allowing for the quantification of STING-dependent type I IFN production.
Materials:
-
THP1-Dual™ ISG-Lucia cells (InvivoGen)
-
Complete cell culture medium (RPMI 1640, 10% FBS, 1% Pen-Strep)
-
STING Agonist
-
96-well cell culture plates
-
QUANTI-Luc™ (InvivoGen)
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 1 x 10^5 cells/well in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of the STING agonist in cell culture medium.
-
Cell Treatment: Add the diluted STING agonist to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
Luminescence Measurement: Add QUANTI-Luc™ reagent to the supernatant according to the manufacturer's instructions and measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence values against the log of the STING agonist concentration and determine the EC50 value.
Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a general procedure to evaluate the anti-tumor activity of a STING agonist in a mouse model of cancer.
Materials:
-
6-8 week old C57BL/6 mice
-
MC38 colon carcinoma cells
-
STING Agonist formulated for in vivo use
-
Anti-PD-1 antibody
-
Calipers
-
Syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 MC38 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups.
-
Dosing:
-
Administer the STING agonist intratumorally at the specified dose and schedule.
-
Administer the anti-PD-1 antibody intraperitoneally at the specified dose and schedule.
-
Administer vehicle control to the control group.
-
-
Tumor Measurement and Survival: Continue to measure tumor volume and monitor the health and survival of the mice.
-
Endpoint: Euthanize mice when tumors reach a predetermined endpoint size or if they show signs of excessive morbidity.
-
Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition and the percentage of complete responses. Analyze survival data using Kaplan-Meier curves.
Conclusion
STING agonists represent a promising class of molecules for cancer immunotherapy. The protocols and data presented here provide a framework for researchers to investigate the activity of novel STING agonists. Through a combination of in vitro characterization and in vivo efficacy studies, the therapeutic potential of these compounds can be thoroughly evaluated, paving the way for their clinical development. The ability of STING agonists to induce a robust anti-tumor immune response, particularly in combination with other immunotherapies, holds significant promise for the treatment of a wide range of cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 3. Targeting STING signaling for the optimal cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
Application Notes and Protocols for Measuring IFN-β Production via STING Pathway Activation
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for quantifying Interferon-beta (IFN-β) production as a downstream readout of Stimulator of Interferon Genes (STING) pathway activation.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2][3] Activation of the STING pathway leads to the production of type I interferons, including IFN-β, and other pro-inflammatory cytokines, which are essential for initiating a robust anti-pathogen and anti-tumor immune response.[1][4][5] Consequently, pharmacological activation of the STING pathway with agonists has emerged as a promising strategy in cancer immunotherapy.[1][6] This document outlines a detailed protocol for in vitro measurement of IFN-β production in response to STING agonists using human cell lines.
Principle of the Assay
The assay described here is a cell-based functional assay designed to quantify the potency of STING agonists by measuring the amount of IFN-β secreted into the cell culture supernatant. The fundamental principle involves the following steps:
-
Cell Stimulation : Immune cells, such as human peripheral blood mononuclear cells (PBMCs) or the human monocytic cell line THP-1, which endogenously express the STING pathway components, are treated with a STING agonist.[1]
-
STING Pathway Activation : The agonist binds to and activates STING, initiating a downstream signaling cascade.
-
IFN-β Production and Secretion : Activation of the STING pathway culminates in the transcription, translation, and secretion of IFN-β into the cell culture medium.
-
Quantification of IFN-β : The concentration of secreted IFN-β is measured using a sensitive and specific method, typically an Enzyme-Linked Immunosorbent Assay (ELISA).
STING Signaling Pathway
Upon binding of cyclic dinucleotides (CDNs), such as cGAMP, to the STING protein, it undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus.[2][7] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[7][8] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of the gene encoding IFN-β (IFNB1).[2][7]
Figure 1: Simplified STING signaling pathway leading to IFN-β production.
Experimental Protocols
Materials and Reagents
-
Cells : THP-1 cells (human monocytic cell line) or freshly isolated human PBMCs.
-
Cell Culture Medium : RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
STING Agonists : e.g., 2'3'-cGAMP, 2'3'-cGAM(PS)2 (Rp/Sp), 2'3'-c-di-AM(PS)2 (Rp/Rp).
-
Assay Plates : Sterile 96-well flat-bottom cell culture plates.
-
Reagents for ELISA : Human IFN-β ELISA kit (including capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution), wash buffer, and assay diluent.
-
Equipment : Humidified incubator (37°C, 5% CO2), centrifuge, microplate reader capable of measuring absorbance at 450 nm, multichannel pipettes.
Experimental Workflow
Figure 2: General experimental workflow for measuring STING-induced IFN-β production.
Detailed Protocol
1. Cell Seeding:
-
For THP-1 cells, seed at a density of 5 x 10^5 cells per well in a 96-well plate.[9]
-
For human PBMCs, seed at a density of 1 x 10^6 cells per well.[9]
-
Bring the final volume in each well to 100 µL with cell culture medium.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow cells to adhere and equilibrate.[9]
2. Preparation of STING Agonist Dilutions:
-
Prepare a stock solution of the STING agonist in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the agonist in cell culture medium to achieve the desired concentration range. A typical concentration range for 2'3'-cGAMP is from 0.1 µM to 300 µM.[1][9]
-
Include a vehicle control (medium with the same concentration of solvent used for the agonist).
3. Cell Stimulation:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared STING agonist dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[1][9]
4. Supernatant Collection:
-
After the 24-hour incubation, centrifuge the 96-well plate at 400-500 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
The supernatants can be used immediately for ELISA or stored at -80°C for later analysis.
5. IFN-β Quantification by ELISA:
-
Follow the instructions provided with the commercial human IFN-β ELISA kit. A general procedure is outlined below: a. Coating : Coat a 96-well ELISA plate with the capture antibody overnight at 4°C. b. Blocking : Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature. c. Sample Incubation : Wash the plate and add 100 µL of standards, controls, and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature. d. Detection Antibody : Wash the plate and add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature. e. Enzyme Conjugate : Wash the plate and add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark. f. Substrate Addition : Wash the plate and add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed. g. Stopping the Reaction : Add 100 µL of stop solution to each well. h. Reading : Read the absorbance at 450 nm using a microplate reader.
6. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of IFN-β in each of the unknown samples.
-
Plot the IFN-β concentration against the log of the STING agonist concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value, which represents the concentration of the agonist that induces a half-maximal response.
Data Presentation
The potency of different STING agonists can be compared by their EC50 values for IFN-β induction.
| STING Agonist | Cell Type | EC50 (µM) | Reference |
| 2'3'-cGAMP | Human PBMCs | ~70 | [1] |
| 2'3'-cGAMP | THP-1 | 124 | [1] |
| 2'3'-cGAM(PS)2 (Rp/Sp) | THP-1 | 39.7 | [1] |
| 2'3'-c-di-AM(PS)2 (Rp/Rp) | THP-1 | 10.5 | [1] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no IFN-β signal | - Cells are not responsive. | - Check the viability and passage number of the cells. - Use a positive control agonist with known activity. |
| - Inactive STING agonist. | - Verify the integrity and concentration of the agonist. | |
| - Insufficient incubation time. | - Optimize the incubation time (e.g., 18-48 hours). | |
| High background in ELISA | - Inadequate washing. | - Increase the number of wash steps and ensure complete removal of wash buffer. |
| - Non-specific antibody binding. | - Ensure proper blocking of the plate. | |
| High variability between replicates | - Inconsistent cell seeding. | - Ensure a homogenous cell suspension and accurate pipetting. |
| - Pipetting errors during ELISA. | - Use calibrated pipettes and be consistent with incubation times. |
Conclusion
The protocol described provides a robust and reliable method for quantifying IFN-β production as a measure of STING pathway activation. This assay is a valuable tool for screening and characterizing novel STING agonists in a drug discovery setting, enabling the identification of potent immunomodulatory compounds for therapeutic development. The use of endogenously expressing cell lines like THP-1 and primary PBMCs provides a physiologically relevant system for these investigations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted functions of STING in human health and disease: from molecular mechanism to targeted strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential Response to Local Stimulator of Interferon Genes Agonist Administration in Tumors with Various Stimulator of Interferon Genes Statuses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. MARCH5 promotes STING pathway activation by suppressing polymer formation of oxidized STING - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of p-IRF3 Following STING-IN-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the efficacy of STING-IN-5, a small molecule inhibitor of the STING (Stimulator of Interferon Genes) pathway, by monitoring the phosphorylation of Interferon Regulatory Factor 3 (IRF3).
Introduction
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Upon activation, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates IRF3. Phosphorylated IRF3 (p-IRF3) then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons and other pro-inflammatory cytokines. Dysregulation of the STING pathway is implicated in various autoimmune and inflammatory diseases, making it a key therapeutic target. This compound is a potent inhibitor of this pathway, and its efficacy can be determined by measuring the reduction in p-IRF3 levels upon STING activation.
Signaling Pathway
The cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells. The enzyme cyclic GMP-AMP synthase (cGAS) binds to dsDNA and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident protein, inducing a conformational change and its translocation to the Golgi apparatus. This leads to the recruitment and activation of TBK1, which phosphorylates IRF3 at Ser396. This compound is expected to interfere with this signaling cascade, leading to a decrease in IRF3 phosphorylation.
Caption: STING signaling pathway and the inhibitory action of this compound.
Data Presentation
The following table summarizes representative quantitative data from a Western blot experiment designed to assess the dose-dependent effect of this compound on cGAMP-induced IRF3 phosphorylation. The values are presented as the ratio of phosphorylated IRF3 (p-IRF3) to total IRF3, normalized to a loading control (e.g., GAPDH or β-actin).
| Treatment Group | p-IRF3 / Total IRF3 (Normalized Ratio) | Standard Deviation |
| Vehicle Control (Unstimulated) | 0.09 | ± 0.03 |
| STING Agonist (e.g., cGAMP) | 1.00 | ± 0.15 |
| This compound (0.1 µM) + Agonist | 0.65 | ± 0.11 |
| This compound (1 µM) + Agonist | 0.25 | ± 0.06 |
| This compound (10 µM) + Agonist | 0.12 | ± 0.04 |
| This compound (10 µM) Alone | 0.08 | ± 0.02 |
Experimental Protocols
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect p-IRF3.
Materials
-
Cell Line: THP-1 (human monocytic cell line) or other suitable cell line expressing the STING pathway components.
-
This compound: Prepare a stock solution in DMSO.
-
STING Agonist: 2'3'-cGAMP.
-
Cell Culture Medium: RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. It is crucial to include phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
Precast Polyacrylamide Gels: 4-15% gradient gels.
-
PVDF Membrane
-
Transfer Buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). For phospho-antibodies, BSA is generally preferred over milk to reduce background.
-
Primary Antibodies:
-
Rabbit anti-phospho-IRF3 (Ser396)
-
Rabbit anti-total IRF3
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Experimental Workflow
Caption: Workflow for Western blot analysis of p-IRF3.
Detailed Methodology
-
Cell Culture and Treatment:
-
Plate THP-1 cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a STING agonist, such as 2'3'-cGAMP, at a final concentration of 1-5 µg/mL for 1-3 hours. Include an unstimulated control group.
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto a 4-15% precast polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies against p-IRF3 (1:1000 dilution in 5% BSA/TBST), total IRF3 (1:1000 dilution in 5% BSA/TBST), and a loading control (e.g., GAPDH or β-actin, 1:5000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the p-IRF3 and total IRF3 bands to the loading control. Calculate the ratio of p-IRF3 to total IRF3 for each sample.
-
Application Notes and Protocols for the In Vivo Application of STING Inhibitors in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Note: No specific information was found for a compound designated "STING-IN-5." The following application notes and protocols are based on publicly available data for other well-characterized STING inhibitors, primarily H-151 and C-176, which are relevant for researchers studying the in vivo effects of STING inhibition in mouse models.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. While activation of STING is a promising strategy for cancer immunotherapy, aberrant or chronic STING activation is implicated in the pathogenesis of various inflammatory and autoimmune diseases. Consequently, the development and in vivo application of STING inhibitors are of significant interest for therapeutic intervention in these conditions. This document provides an overview of the application of STING inhibitors in mouse models, including experimental protocols and data presentation.
Mechanism of Action of STING Inhibitors
STING inhibitors can act through various mechanisms. A prominent class of inhibitors, including H-151 and C-176, functions by covalently binding to a specific cysteine residue (Cys91 in mice) in the transmembrane domain of STING. This modification prevents the palmitoylation and subsequent clustering of STING, which are essential steps for its activation and downstream signaling.[1][2][3] By blocking these processes, the inhibitors effectively suppress the production of type I interferons and other inflammatory cytokines mediated by the STING pathway.[1][4]
Signaling Pathway of STING Inhibition
Caption: STING signaling pathway and the mechanism of inhibition.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies using STING inhibitors in various mouse models.
Table 1: In Vivo Efficacy of STING Inhibitor H-151 in Mouse Models
| Mouse Model | Disease | Dosage and Administration | Key Findings | Reference |
| C57BL/6J | Laser-induced Choroidal Neovascularization (CNV) | 1.0 mM (in 2 µL) intravitreal injection | Suppressed CNV-induced upregulation of IL-1β. | [4] |
| C57BL/6 | Intestinal Ischemia-Reperfusion (I/R) Injury | 10 mg/kg intraperitoneal injection | Improved survival rate from 41% to 81%; reduced serum levels of LDH and AST. | [5] |
| Trex1-/- | Autoinflammatory Disease | Not specified | Showed efficacy in the Trex1-/- mouse model. | [3] |
Table 2: In Vivo Efficacy of STING Inhibitor C-176 in Mouse Models
| Mouse Model | Disease | Dosage and Administration | Key Findings | Reference |
| C57BL/6J | MPTP-induced Parkinson's Disease | Not specified | Ameliorated motor deficit and dopaminergic neurotoxicity. | [6] |
| C57BL/6J | LPS-induced Bone Resorption | Not specified | Reduced LPS-induced bone absorption. | [7] |
| DBA/1J | Collagen-induced Arthritis | Not specified | Protected against cartilage matrix loss. | [7] |
| Not specified | Meniscal Instability-induced Knee Arthritis | Not specified | Reduced joint destruction. | [7] |
Experimental Protocols
General Experimental Workflow for Testing STING Inhibitors In Vivo
Caption: General workflow for in vivo studies of STING inhibitors.
Protocol for Intestinal Ischemia-Reperfusion (I/R) Injury Model
This protocol is based on the study by Yang et al. (2022).[5][8]
Materials:
-
Male C57BL/6 mice
-
STING inhibitor H-151
-
Vehicle (e.g., 10% Tween-80 in PBS)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Suture materials
Procedure:
-
Anesthetize mice using isoflurane.
-
Perform a midline laparotomy to expose the superior mesenteric artery (SMA).
-
Induce intestinal ischemia by occluding the SMA with a non-traumatic microvascular clamp for 60 minutes.
-
At the time of reperfusion (clamp removal), administer H-151 (10 mg/kg) or vehicle via intraperitoneal injection.[5]
-
Close the abdominal incision in two layers.
-
Monitor the mice for survival over a 24-hour period.
-
For mechanistic studies, collect small intestine, lung, and serum samples 4 hours after reperfusion.
-
Analyze tissues for markers of injury (histopathology), inflammation (cytokine levels via ELISA, neutrophil infiltration via MPO assay), and STING pathway activation (pIRF3 levels via Western blot).[8]
Protocol for Laser-Induced Choroidal Neovascularization (CNV) Model
This protocol is based on the study by Yasuda et al. (2022).[4]
Materials:
-
Male C57BL/6J mice
-
STING inhibitor H-151 (e.g., 1.0 mM solution)
-
Tropicamide and phenylephrine (B352888) for pupil dilation
-
Proparacaine hydrochloride for topical anesthesia
-
Laser photocoagulator
-
Microsyringe for intravitreal injection
Procedure:
-
Anesthetize mice and dilate their pupils.
-
Induce CNV by creating four laser photocoagulation spots around the optic nerve in each eye.
-
Immediately after laser induction, perform an intravitreal injection of 2 µL of H-151 solution (e.g., 0.1 mM or 1.0 mM) or vehicle into each eye.[4]
-
Seven days post-laser induction, evaluate the size of the CNV. This can be done by fundus fluorescein (B123965) angiography and by measuring the lesion size on choroidal flat mounts after staining with isolectin B4.
-
For molecular analysis, collect eye tissues and analyze the expression of inflammatory markers such as IL-1β via Western blotting or qPCR.[4]
Concluding Remarks
The in vivo application of STING inhibitors in mouse models has demonstrated their therapeutic potential in a range of inflammatory and neurodegenerative diseases. The protocols and data presented here provide a framework for researchers to design and execute their own studies to investigate the role of STING in various pathological conditions and to evaluate novel STING-targeting therapeutics. It is important to note the species-specific differences in STING inhibitors, as some compounds may exhibit different potencies between mouse and human STING.[9] Therefore, careful selection of inhibitors and validation in relevant models are crucial for translational research.
References
- 1. invivogen.com [invivogen.com]
- 2. rndsystems.com [rndsystems.com]
- 3. STING Antagonist (H-151) (CAS 941987-60-6) | Abcam [abcam.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. H151, A SMALL MOLECULE INHIBITOR OF STING AS A NOVEL THERAPEUTIC IN INTESTINAL ISCHEMIA-REPERFUSION INJURY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The STING inhibitor C-176 attenuates MPTP-induced neuroinflammation and neurodegeneration in mouse parkinsonian models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The STING inhibitor C-176 attenuates osteoclast-related osteolytic diseases by inhibiting osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Researchers reveal key differences in STING inhibition between humans and mice | EurekAlert! [eurekalert.org]
Application Notes and Protocols for STING-IN-5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
STING-IN-5 is a chemical compound identified as a potent inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway. The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response through the production of type I interferons and other pro-inflammatory cytokines. Dysregulation of the STING pathway is implicated in various inflammatory and autoimmune diseases. This compound serves as a valuable research tool for investigating the roles of the STING pathway in such conditions and for the development of potential therapeutics.
These application notes provide a summary of the known activities of this compound and a general protocol for its use in cell culture experiments. It is important to note that this compound is an inhibitor of the STING pathway.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound based on publicly accessible information. Researchers should use this data as a starting point and optimize concentrations for their specific cell type and experimental conditions.
| Parameter | Cell Line | Concentration | Incubation Time | Result | Reference |
| IC50 (NO Production) | Macrophages | 1.15 µM | Not Specified | Inhibition of LPS-induced nitric oxide (NO) synthesis. | [1] |
| NO Production Inhibition | LPS-stimulated cells | 2.5 µM and 5 µM | 2 hours | Inhibition of nitric oxide (NO) production. | |
| Cell Viability | RAW264.7 | 40 µM | 24 hours | Exhibited less effect on cell viability (91.08 ± 1.09%). |
Experimental Protocols
The following is a general protocol for the use of this compound in cell culture to inhibit STING pathway activation. This protocol should be adapted and optimized for specific experimental needs.
Materials
-
This compound (CAS: 2920064-17-9)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Appropriate cell line (e.g., THP-1 monocytes, RAW 264.7 macrophages)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
STING agonist (e.g., 2'3'-cGAMP, Herring Testis DNA with a transfection reagent)
-
Phosphate Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kits for cytokine measurement, reagents for Western blotting)
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Solubilization: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, sonicate in a bath sonicator for 10-15 minutes. Gentle warming to 37°C for 5-10 minutes with intermittent vortexing can also aid dissolution. Ensure the final solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Inhibition of STING-Mediated Cytokine Production
This protocol is designed to assess the inhibitory effect of this compound on the production of cytokines (e.g., IFN-β, TNF-α) following STING activation.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 to 1 x 10^5 cells per well) and allow them to adhere overnight.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (a suggested starting range is 0.1 µM to 10 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for 1-2 hours.
-
-
STING Pathway Stimulation:
-
Prepare the STING agonist. For example, a solution of 2'3'-cGAMP in culture medium to achieve a final concentration known to induce a robust response (e.g., 1-10 µg/mL).
-
Add the STING agonist to the wells containing the cells pre-treated with this compound or vehicle.
-
Also include a negative control of unstimulated cells.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.
-
Analysis: Measure the concentration of the desired cytokines in the supernatant using an ELISA kit according to the manufacturer's instructions.
Visualizations
STING Signaling Pathway
Caption: A diagram of the cGAS-STING signaling pathway.
Experimental Workflow for Assessing this compound Activity
Caption: A workflow for evaluating this compound's inhibitory effects.
References
Techniques for Assessing STING-IN-5 Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response.[1][2] Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn orchestrate a robust adaptive immune response.[3][4] Consequently, small molecule agonists of STING, such as STING-IN-5, are being actively investigated as promising immunotherapeutic agents for cancer and infectious diseases.[5][6]
These application notes provide a comprehensive guide to assessing the efficacy of this compound. The following sections detail the underlying signaling pathway, protocols for key in vitro and in vivo assays, and methods for data analysis and presentation.
STING Signaling Pathway
Upon binding of its ligand, cyclic GMP-AMP (cGAMP), which is produced by cGAS in response to cytosolic DNA, STING undergoes a conformational change and translocates from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][5][7] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[8] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons, such as IFN-β.[1][3]
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING is a cell-intrinsic metabolic checkpoint restricting aerobic glycolysis by targeting HK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MARCH5 promotes STING pathway activation by suppressing polymer formation of oxidized STING - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing STING-IN-5 Concentration for Experiments
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) for effectively utilizing STING-IN-5 (also known as STING modulator-5) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (STING modulator-5) is a potent modulator of the STING (Stimulator of Interferon Genes) pathway.[1] It functions as an antagonist, inhibiting the signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.[1] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of infection or cellular damage.[2][3] Upon activation, STING translocates from the endoplasmic reticulum and activates downstream signaling through TBK1 and IRF3.[2] this compound is designed to interfere with this process.
Q2: What are the key parameters of this compound?
Below is a summary of the key properties of this compound.
| Property | Value | Reference |
| Compound Name | STING modulator-5 (this compound, compound 38) | [1] |
| CAS Number | 2305940-22-9 | [1] |
| Molecular Formula | C₄₃H₄₅F₄N₁₁O₅ | [1] |
| Molecular Weight | 871.88 g/mol | [1] |
| Target | STING | [1] |
Q3: What are the reported potency values for this compound?
The potency of this compound has been determined in various assays. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.[1] pIC50 is the negative logarithm of the IC50 value in molar concentration.
| Assay Type | Cell Line/Target | pIC50 | Approximate IC50 | Reference |
| FRET Assay | Human STING (C-terminal domain) | 9.5 | ~0.32 nM | [1] |
| Functional Assay | Human PBMCs | 8.1 | ~7.94 nM | [1] |
| Functional Assay | THP-1 cells | 8.9 | ~1.26 nM | [1] |
Q4: How should I prepare a stock solution of this compound?
For optimal results, dissolve this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO).[1] Prepare a concentrated stock solution (e.g., 10 mM) and store it at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles. When preparing your working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.
STING Signaling Pathway and Inhibition by this compound
Caption: The cGAS-STING signaling pathway is initiated by cytosolic dsDNA, leading to the production of type I interferons. This compound acts as an antagonist, inhibiting STING activation.
Troubleshooting Guide
Q5: I am not observing any inhibition of STING pathway activation with this compound. What are the possible reasons?
Several factors could contribute to a lack of inhibition. Follow this step-by-step guide to troubleshoot the issue.
-
Cell Line Health and STING Expression:
-
Question: Are your cells healthy and do they express STING?
-
Troubleshooting:
-
Confirm cell viability using a standard assay (e.g., Trypan Blue exclusion or MTT assay) before and after treatment.
-
Verify STING protein expression in your cell line by Western blot. Some cell lines may have low or no STING expression.
-
-
-
This compound Integrity and Concentration:
-
Question: Is the this compound compound active and used at the correct concentration?
-
Troubleshooting:
-
Ensure proper storage of this compound according to the manufacturer's instructions (-20°C or -80°C) to prevent degradation.[1]
-
Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. Based on the provided pIC50 values, a starting concentration range of 1 nM to 1 µM is recommended.
-
-
-
STING Pathway Activation:
-
Question: Is the STING pathway being effectively activated in your positive control?
-
Troubleshooting:
-
Use a known STING agonist, such as 2'3'-cGAMP or dsDNA (e.g., Herring Testis DNA), to stimulate the pathway.
-
Confirm pathway activation by assessing the phosphorylation of key downstream proteins like TBK1 (at Ser172) and IRF3 (at Ser366) via Western blot. You should observe a clear increase in phosphorylation in your stimulated, untreated control compared to the unstimulated control.
-
-
-
Experimental Timeline:
-
Question: Are the incubation times for this compound and the STING agonist appropriate?
-
Troubleshooting:
-
Pre-incubation with this compound before adding the STING agonist is crucial. A pre-incubation time of 1-4 hours is generally recommended.
-
The duration of STING agonist stimulation should be sufficient to induce a robust response. For phosphorylation events, this can be as short as 1-3 hours. For cytokine production, longer time points (e.g., 8-24 hours) may be necessary.
-
-
Experimental Workflow for Optimizing this compound Concentration
Caption: A general experimental workflow for determining the optimal concentration of this compound in a cell-based assay.
Detailed Experimental Protocols
Protocol 1: Dose-Response Determination of this compound using Western Blot
This protocol outlines the steps to determine the IC50 of this compound by measuring the inhibition of TBK1 and IRF3 phosphorylation.
Materials:
-
THP-1 or RAW264.7 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
2'3'-cGAMP
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (p-TBK1, TBK1, p-IRF3, IRF3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 0.1 nM to 1000 nM. Include a vehicle control (DMSO only).
-
Pre-incubation: Replace the medium with the prepared this compound dilutions and incubate for 2-4 hours at 37°C.
-
Stimulation: Add 2'3'-cGAMP to a final concentration known to elicit a strong response (e.g., 10 µg/mL) to all wells except the unstimulated control. Incubate for 1-3 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Western Blotting:
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image.
-
-
Analysis: Quantify the band intensities for p-TBK1, p-IRF3, and the loading control. Normalize the phosphorylated protein levels to the total protein and loading control. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50.
Protocol 2: Measuring Inhibition of Cytokine Production by ELISA
This protocol measures the inhibition of IFN-β or CXCL10 secretion into the cell culture supernatant.
Materials:
-
Human PBMCs or THP-1 cells
-
Complete cell culture medium
-
This compound
-
DMSO
-
STING agonist (e.g., 2'3'-cGAMP or LPS)
-
Human IFN-β or CXCL10 ELISA kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Preparation and Pre-incubation: Prepare serial dilutions of this compound and pre-incubate with the cells for 2-4 hours.
-
Stimulation: Add the STING agonist and incubate for 16-24 hours.
-
Sample Collection: Centrifuge the plate and collect the supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of IFN-β or CXCL10 in the supernatant.
-
Analysis: Plot the cytokine concentration against the log concentration of this compound to determine the IC50.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting when experiments with this compound do not show the expected inhibitory effect.
References
Technical Support Center: Troubleshooting STING-IN-5 Off-Target Effects
Welcome to the technical support center for researchers using STING-IN-5, a modulator of the STING (Stimulator of Interferon Genes) pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on identifying and mitigating potential off-target effects.
Frequently Asked questions (FAQs)
Q1: What are the potential off-target effects of this compound?
A1: Currently, specific off-target interaction data for this compound is not extensively published in the public domain. Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended target.[1] These unintended interactions can lead to misleading experimental results or cellular toxicity.[1] To ensure the validity of your findings, it is crucial to perform experiments to characterize the specificity of this compound in your experimental system.
Q2: My cells are showing unexpected toxicity after treatment with this compound. Is this an off-target effect?
A2: Unexpected toxicity could be a result of off-target effects, but it can also arise from other factors. Here’s how to troubleshoot:
-
Determine the EC50 and cytotoxic concentration: Perform a dose-response experiment to determine the minimal effective concentration for STING pathway inhibition and the concentration at which toxicity is observed. Use the lowest effective, non-toxic concentration for your experiments.
-
Cell Line Health: Ensure your cells are healthy and not compromised before treatment.
-
Solvent Toxicity: Run a vehicle control (e.g., DMSO) to ensure the solvent is not causing the toxicity.
Q3: I am not observing the expected inhibition of the STING pathway. Could this be related to off-target effects?
A3: While a lack of efficacy is typically an on-target issue, ruling out other factors is important. Consider the following:
-
Compound Integrity: Ensure your this compound is properly stored and has not degraded.
-
STING Expression: Verify that your cell line expresses STING at a sufficient level.
-
Pathway Activation: Confirm that you are robustly activating the STING pathway in your positive controls. This can be assessed by measuring the phosphorylation of TBK1 and IRF3.
-
Experimental Timeline: Ensure you are pre-incubating with this compound for a sufficient time before adding the STING agonist. A pre-incubation of 2-4 hours is a general recommendation.[2]
Troubleshooting Guide: Investigating Off-Target Effects
If you suspect off-target effects are influencing your results, a systematic approach is necessary to identify and validate them.
Initial Steps: On-Target Validation
Before investigating off-targets, it is crucial to confirm that this compound is engaging its intended target in your cellular context.
-
Dose-Response Curve: Establish a dose-response curve for this compound in your assay to identify the concentration range for on-target activity.
-
Western Blot for Downstream Signaling: Confirm that this compound inhibits the phosphorylation of downstream targets TBK1 (at Ser172) and IRF3 (at Ser366) in a dose-dependent manner.
-
Cytokine Release Assays: Measure the inhibition of STING-induced cytokine production, such as IFN-β, using ELISA or reporter assays.
Advanced Steps: Identifying Off-Targets
If on-target engagement is confirmed but anomalous results persist, the following advanced techniques can help identify potential off-target interactions.
-
Kinase Profiling: Since many signaling pathways involve kinases, performing a kinase selectivity screen can reveal if this compound inhibits other kinases. This is a common source of off-target effects for small molecule inhibitors.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to verify target engagement in intact cells.[1][3] It measures the change in the thermal stability of a protein upon ligand binding. A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.[1][3]
-
Proteomic Approaches: Unbiased proteomic methods can provide a global view of protein interactions with this compound.
Data Presentation
Presenting quantitative data in a structured format is essential for interpreting the on- and off-target activity of an inhibitor.
Table 1: Hypothetical On-Target and Off-Target Profile of a STING Inhibitor
| Assay Type | Target/Pathway | Result (IC50/EC50) | Notes |
| On-Target Assays | |||
| IFN-β Reporter Assay (HEK293) | STING Pathway | 50 nM | Measures functional inhibition of the pathway. |
| p-TBK1 Western Blot (THP-1) | TBK1 Phosphorylation | 75 nM | Assesses inhibition of a direct downstream kinase. |
| p-IRF3 Western Blot (THP-1) | IRF3 Phosphorylation | 80 nM | Measures inhibition of a key transcription factor. |
| Off-Target Assays | |||
| Kinase Panel (100 kinases) | Kinase X | 1.2 µM | Indicates potential off-target inhibition at higher concentrations. |
| Kinase Panel (100 kinases) | Kinase Y | 5.8 µM | Weaker off-target interaction. |
| Cellular Viability Assay (MTT) | General Cytotoxicity | > 25 µM | Suggests a good therapeutic window. |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated TBK1 and IRF3
This protocol details the steps to assess the inhibition of STING downstream signaling by measuring the phosphorylation of TBK1 and IRF3.
Materials:
-
Cell line expressing STING (e.g., THP-1 monocytes)
-
STING agonist (e.g., 2'3'-cGAMP)
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser366), anti-IRF3, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere.
-
Pre-treatment: Treat cells with varying concentrations of this compound or vehicle control for 2-4 hours.
-
Stimulation: Add the STING agonist (e.g., 2'3'-cGAMP) and incubate for the optimal time to induce phosphorylation (typically 1-3 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using a chemiluminescent substrate and an imaging system.
Protocol 2: IFN-β Reporter Assay
This assay quantifies the functional inhibition of the STING pathway by measuring the activity of an IFN-β promoter-driven reporter gene (e.g., luciferase).
Materials:
-
HEK293 cells stably expressing a luciferase reporter gene under the control of the IFN-β promoter.
-
STING agonist (e.g., 2'3'-cGAMP)
-
This compound
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Plate the reporter cells in a 96-well plate.
-
Pre-treatment: Treat cells with a serial dilution of this compound or vehicle control for 2-4 hours.
-
Stimulation: Add the STING agonist to induce reporter gene expression and incubate for 18-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Plot the luciferase activity against the concentration of this compound to determine the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to confirm the direct binding of this compound to STING in a cellular context.
Materials:
-
Cells expressing the target protein
-
This compound
-
PBS and lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
Western blot supplies
Procedure:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a defined period (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Pellet the aggregated proteins by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blot using an antibody against the target protein (STING). A shift in the temperature at which the protein denatures and aggregates indicates target engagement.
Visualizations
References
Technical Support Center: STING-IN-5 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STING-IN-5, a potent inhibitor of the Stimulator of Interferon Genes (STING) pathway.
Disclaimer
Information regarding specific quantitative data (e.g., IC50 values in various cell lines) and a comprehensive off-target profile for this compound is not extensively available in publicly accessible literature. Therefore, some of the guidance provided in this document is based on established principles for working with other STING inhibitors, such as STING-IN-4. Researchers are strongly encouraged to perform their own dose-response experiments and cytotoxicity assays to determine the optimal conditions for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the STING pathway. The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of infection or cellular damage, and initiates an immune response. While the precise binding site of this compound is not publicly detailed, it is known to significantly suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) synthesis in macrophages, indicating its inhibitory effect on the STING signaling cascade.
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in DMSO. For cell culture experiments, it is crucial to prepare a concentrated stock solution in anhydrous, high-purity DMSO. When diluting the DMSO stock into aqueous buffers or cell culture media, precipitation can occur. To avoid this, it is recommended to keep the final DMSO concentration in the assay below 0.5%, and ideally below 0.1%.[1] Stock solutions should be stored at -20°C for short-term storage or -80°C for long-term storage, protected from light and moisture.
Q3: I am not observing any inhibition of STING pathway activation with this compound. What are the possible reasons?
Several factors could contribute to a lack of observed inhibition. Consider the following troubleshooting steps:
-
Cell Health and STING Expression: Ensure your cells are healthy and express STING at a sufficient level. Some cell lines may have low or no STING expression.[2]
-
Compound Integrity: Verify that this compound has been stored correctly to prevent degradation.
-
Concentration: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
-
STING Pathway Activation: Confirm that your positive control for STING activation is working effectively. Use a known STING agonist like 2'3'-cGAMP to stimulate the pathway and measure downstream markers such as phosphorylated TBK1 and IRF3.[2]
-
Experimental Timeline: Ensure appropriate pre-incubation with this compound before adding the STING agonist. A pre-incubation time of 1-2 hours is generally recommended.[3]
Troubleshooting Guide
Problem 1: High Background Signal or Constitutive STING Activation
| Possible Cause | Recommended Solution |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can activate innate immune pathways. |
| Genomic Instability of Cancer Cell Lines | Some cancer cell lines have inherent genomic instability, leading to cytosolic DNA and constitutive STING activation.[4] Use a STING-deficient cell line as a negative control. |
| Reagent Contamination | Ensure all reagents, especially DNA used for transfection, are free of endotoxin. |
Problem 2: Compound Precipitation in Cell Culture Media
| Possible Cause | Recommended Solution |
| Poor Aqueous Solubility | Minimize the final DMSO concentration in your assay (ideally <0.1%).[1] Perform serial dilutions of the DMSO stock in your final culture medium with vigorous mixing. The presence of serum in the media can help stabilize the compound.[5] |
| Incorrect Dilution Method | Instead of adding the DMSO stock directly to the final volume, perform a stepwise dilution. First, dilute the stock in a small volume of media, then add this intermediate dilution to the final volume. |
Problem 3: High Cell Death or Cytotoxicity
| Possible Cause | Recommended Solution |
| High Concentration of this compound | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the maximum non-toxic concentration of this compound for your cell line. |
| High DMSO Concentration | Ensure the final DMSO concentration in your cell culture is at a non-toxic level (typically ≤ 0.5%).[1] Run a vehicle control with the same DMSO concentration. |
| Off-Target Effects | While specific off-target effects of this compound are not well-documented, high concentrations of small molecules can lead to off-target toxicity.[6] Use the lowest effective concentration of this compound. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table provides representative IC50 values for other STING inhibitors in common cell lines. These values should be used as a general guide, and it is essential to determine the IC50 for this compound in your specific experimental system.
| Compound | Cell Line | Assay Type | Stimulant | IC50 (µM) |
| H-151 (STING Inhibitor) | THP1-Blue™ ISG cells | ISG Reporter Assay | 2'3'-cGAMP | ~1.5 |
| C-176 (STING Inhibitor) | THP1-Blue™ ISG cells | ISG Reporter Assay | 2'3'-cGAMP | ~0.5 |
| SN-011 (STING Inhibitor) | L929 cells | Ifnb mRNA qPCR | HT-DNA | ~0.1 |
| SN-011 (STING Inhibitor) | THP-1 cells | IFNB mRNA qPCR | 2'3'-cGAMP | ~0.5 |
Experimental Protocols
Protocol 1: In Vitro STING Inhibition Assay using Western Blot
This protocol assesses the inhibitory effect of this compound by measuring the phosphorylation of key downstream signaling proteins, TBK1 and IRF3.
Materials:
-
This compound
-
Cell line of interest (e.g., THP-1, RAW 264.7)
-
Complete cell culture medium
-
STING agonist (e.g., 2'3'-cGAMP)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies (anti-pTBK1, anti-TBK1, anti-pIRF3, anti-IRF3, anti-STING, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency at the time of treatment.
-
This compound Pre-treatment: The next day, treat cells with various concentrations of this compound (e.g., a dose-response from 0.1 to 50 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
STING Pathway Activation: Stimulate the cells with a STING agonist (e.g., 10 µg/mL 2'3'-cGAMP for 1-3 hours). Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image.
-
-
Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on your cells.
Materials:
-
This compound
-
Cell line of interest
-
96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing this compound activity in vitro.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. Activation of tumor-cell STING primes NK-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-function analysis of STING activation by c[G(2',5')pA(3',5')p] and targeting by antiviral DMXAA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining STING-IN-5 (H-151) Delivery in Animal Models
A Note on Nomenclature: The compound of interest for this guide is the STING inhibitor known as H-151 . While the term "STING-IN-5" was used in the query, H-151 is the widely recognized name in scientific literature for a potent and selective inhibitor of STING. This guide will refer to the compound as H-151.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing the STING inhibitor H-151 in animal models. The information is presented in a question-and-answer format to directly address common challenges and provide practical guidance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for H-151?
A1: H-151 is a potent, irreversible, and selective small-molecule inhibitor of both human and murine STING (Stimulator of Interferon Genes).[1] It functions by covalently binding to a specific cysteine residue (Cys91) in the transmembrane domain of the STING protein.[1] This binding event blocks the necessary palmitoylation and subsequent clustering of STING, which are critical steps for its activation and downstream signaling.[1] Consequently, H-151 effectively inhibits the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines that are typically induced by STING activation.[1][2]
Q2: How should I prepare H-151 for administration in animal models?
A2: H-151 is typically supplied as a lyophilized powder and requires solubilization before in vivo use. The initial step involves dissolving the powder in dimethyl sulfoxide (B87167) (DMSO).[2] For administration, this DMSO stock solution must be further diluted in a vehicle suitable for injection. Common formulations reported in preclinical studies are detailed in the table below. It is crucial to ensure the final solution is clear and well-mixed before administration.[3]
Q3: What are the recommended administration routes and dosages for H-151 in mice?
A3: The most commonly reported route of administration for H-151 in mice is intraperitoneal (i.p.) injection.[2][3] Intravitreal injections have also been used for studies focused on ocular conditions.[4][5][6] The optimal dosage can vary depending on the disease model and experimental goals. A frequently used dosage for systemic inflammation models is 10 mg/kg body weight.[2][7] For localized applications like choroidal neovascularization models, much lower amounts are administered directly to the site of interest.[4][6]
Q4: What are the expected biological effects of H-151 in vivo?
A4: In animal models of inflammatory diseases, administration of H-151 has been shown to significantly reduce the inflammatory response.[2][8] This includes a decrease in the levels of pro-inflammatory cytokines and chemokines, reduced infiltration of immune cells like neutrophils into tissues, and attenuation of organ damage.[2] Studies have also demonstrated that H-151 treatment can lead to improved survival rates in models of severe systemic inflammation.[2] It has a short half-life in serum, which should be considered when designing treatment schedules.[3]
Troubleshooting Guide
Q1: I am not observing the expected inhibitory effect of H-151 in my animal model. What could be the issue?
A1: Several factors could contribute to a lack of efficacy. Consider the following:
-
Formulation and Solubility: H-151 has poor water solubility. Ensure that it is fully dissolved in DMSO before preparing the final injection solution. Precipitation of the compound will lead to inaccurate dosing. Visually inspect the solution for any particulates before injection.
-
Dosage and Timing: The dosage of 10 mg/kg i.p. has been effective in some models, but this may need to be optimized for your specific application.[2][7] Due to its reported short half-life, the timing of H-151 administration relative to the inflammatory challenge is critical.[3] You may need to adjust the treatment schedule, such as administering H-151 shortly before or at the time of the experimental insult.
-
STING Pathway Activation: Confirm that the STING pathway is indeed activated in your disease model at the time of H-151 administration. You can assess this by measuring the phosphorylation of downstream targets like IRF3 or TBK1 in tissue lysates from untreated control animals.[2]
Q2: I am observing signs of toxicity or adverse effects in my animals after H-151 administration. What should I do?
A2: While H-151 is generally reported to be well-tolerated, adverse effects can occur, often related to the vehicle or the compound itself.
-
Vehicle Toxicity: The vehicle used to dissolve H-151, particularly if it contains a high concentration of DMSO or detergents like Tween-80, can cause local irritation or systemic toxicity. Consider running a vehicle-only control group to assess the effects of the formulation itself. If toxicity is observed, you may need to explore alternative, better-tolerated vehicle compositions.
-
Compound-Specific Toxicity: Although less common, the compound itself could have off-target effects at higher doses. If you suspect compound-specific toxicity, consider performing a dose-response study to find the minimum effective dose that achieves the desired therapeutic effect without causing adverse reactions.
Q3: My experimental results with H-151 are inconsistent between animals. How can I improve reproducibility?
A3: Inconsistent results can stem from variability in experimental procedures.
-
Injection Technique: Ensure that intraperitoneal injections are performed consistently and accurately. Improper injection technique can lead to administration into the subcutaneous space, muscle, or an abdominal organ, which will alter the absorption and bioavailability of the compound.
-
Animal Handling: Stress from handling and injection can influence inflammatory responses. Handle all animals consistently and minimize stress as much as possible.
-
Formulation Preparation: Prepare the H-151 formulation fresh for each experiment to avoid degradation or precipitation of the compound over time. Ensure the solution is homogenous before drawing it into the syringe.
Quantitative Data Summary
Table 1: In Vitro Efficacy of H-151
| Cell Line | Stimulant | H-151 Concentration (µM) | Observed Effect | Reference |
| RAW264.7 macrophages | rmCIRP (1 µg/mL) | 0.25 | Dose-dependent decrease in IFN-β | [2] |
| RAW264.7 macrophages | rmCIRP (1 µg/mL) | 0.5 | Dose-dependent decrease in IFN-β | [2] |
| RAW264.7 macrophages | rmCIRP (1 µg/mL) | 1.0 | 57% reduction in IFN-β | [2] |
| RAW264.7 macrophages | rmCIRP (1 µg/mL) | 2.0 | 74% reduction in IFN-β | [2] |
Table 2: In Vivo Administration and Effects of H-151 in Mouse Models
| Mouse Model | Administration Route | Dosage | Key Findings | Reference |
| Intestinal Ischemia-Reperfusion | Intraperitoneal (i.p.) | 10 mg/kg | 85% decrease in intestinal pIRF3 levels; Reduced serum LDH, AST, IL-1β, and IL-6; Improved survival from 41% to 81% | [2][7] |
| Choroidal Neovascularization | Intravitreal | 1.0 mM (2 µL) | Significantly decreased CNV area; Suppressed phosphorylation of TBK1, IRF3, and NF-κB | [4][6] |
| CMA-induced Systemic Inflammation | Intraperitoneal (i.p.) | Not specified | Markedly reduced systemic cytokine responses | [3] |
| Radiation-Induced Lung Injury | Not specified | Not specified | Effectively inhibited the activation of the cGAS-STING pathway | [9] |
Table 3: Formulation Protocols for H-151 In Vivo Administration
| Stock Solution | Vehicle Composition | Final Concentration | Reference |
| 10 mg/mL in DMSO | 10% Tween-80 in PBS | Desired concentration for injection | [2] |
| DMSO | PEG300, Tween-80, ddH₂O | Not specified | [3] |
| DMSO | Corn oil | Not specified | [3] |
Experimental Protocols & Visualizations
Experimental Protocol: Intraperitoneal Administration of H-151 in a Mouse Model of Intestinal Ischemia-Reperfusion
-
Preparation of H-151 Solution:
-
Dissolve lyophilized H-151 powder in DMSO to a stock concentration of 10 mg/mL.
-
On the day of the experiment, dilute the DMSO stock solution in a sterile vehicle of 10% Tween-80 in phosphate-buffered saline (PBS) to the final desired concentration for injection (e.g., for a 10 mg/kg dose in a 25g mouse, prepare a solution that allows for a reasonable injection volume, typically 100-200 µL).
-
-
Animal Model:
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Male C57BL/6 mice (8-12 weeks old) are subjected to 60 minutes of intestinal ischemia by occlusion of the superior mesenteric artery.
-
-
H-151 Administration:
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At the time of reperfusion (when the artery occlusion is released), administer the prepared H-151 solution (10 mg/kg body weight) or the vehicle control via intraperitoneal (i.p.) injection.
-
-
Sample Collection and Analysis:
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Four hours after reperfusion, collect blood, small intestine, and lung tissues for analysis.
-
Assess tissue injury markers (e.g., LDH, AST) and cytokine levels (e.g., IL-1β, IL-6) in the serum.
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Evaluate tissue damage and inflammation through histopathology, measurement of cell death, chemokine expression, and myeloperoxidase activity.
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Monitor a separate cohort of animals for 24 hours to assess survival rates.[2]
-
Diagrams
Caption: STING signaling pathway and the inhibitory mechanism of H-151.
Caption: A typical experimental workflow for in vivo studies using H-151.
References
- 1. invivogen.com [invivogen.com]
- 2. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. H-151, a Selective STING Inhibitor, Has Potential as a Treatment for Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. H151, A SMALL MOLECULE INHIBITOR OF STING AS A NOVEL THERAPEUTIC IN INTESTINAL ISCHEMIA-REPERFUSION INJURY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cGAS–STING drives ageing-related inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to STING-IN-5 in Cell Lines
Welcome to the technical support center for STING-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in various cell lines. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel small molecule inhibitor of the STING (Stimulator of Interferator Genes) protein. Its primary mechanism of action involves the covalent modification of a cysteine residue (Cys91) in the transmembrane domain of STING. This modification prevents the palmitoylation of STING, a critical step for its oligomerization and subsequent activation of downstream signaling pathways, including the recruitment of TBK1 and phosphorylation of IRF3. By inhibiting STING palmitoylation, this compound effectively blocks the production of type I interferons and other pro-inflammatory cytokines.
Q2: My cell line has become resistant to this compound. What are the possible reasons?
Resistance to STING pathway modulators can arise through various mechanisms. For a STING inhibitor like this compound, potential reasons for resistance include:
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Downregulation or loss of STING expression: The target protein is no longer present or is at insufficient levels for the inhibitor to exert its effect.
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Mutations in the STING protein: Alterations in the STING protein, particularly at or near the Cys91 binding site, could prevent this compound from binding effectively.
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Activation of compensatory signaling pathways: Cells may upregulate alternative pathways to bypass the block in STING signaling.
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Increased drug efflux: Overexpression of multidrug resistance pumps can reduce the intracellular concentration of this compound.
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Alterations in post-translational modifications: Changes in other modifications of STING could potentially render it less sensitive to inhibition by this compound.
Q3: How can I confirm that my cells are resistant to this compound?
To confirm resistance, you can perform a dose-response experiment and compare the IC50 value of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant rightward shift in the dose-response curve and a higher IC50 value would indicate resistance. This can be assessed by measuring downstream readouts of STING activation, such as IFN-β production (using ELISA or qPCR) or IRF3 phosphorylation (using Western blot), in response to a STING agonist (e.g., cGAMP) with and without this compound treatment.
Troubleshooting Guide: Overcoming this compound Resistance
This guide provides a step-by-step approach to investigate and potentially overcome resistance to this compound in your cell line.
Step 1: Characterize the Resistance
Problem: Decreased sensitivity to this compound observed as a higher IC50 value.
Troubleshooting Steps:
-
Confirm STING Expression:
-
Experiment: Perform Western blot analysis to compare STING protein levels between your resistant and parental (sensitive) cell lines.
-
Expected Outcome: Resistant cells may show significantly lower or no detectable STING protein.
-
Solution: If STING expression is lost, consider using a different cell line with intact STING expression. Alternatively, if feasible, you could try to re-express STING in the resistant line.
-
-
Sequence the STING Gene:
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Experiment: Isolate genomic DNA from both resistant and parental cells and sequence the coding region of the STING1 gene (also known as TMEM173).
-
Expected Outcome: You may find point mutations, insertions, or deletions in the resistant cell line, particularly around the region encoding the transmembrane domains where Cys91 is located.
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Solution: If a mutation is identified, this confirms a target-based resistance mechanism. Depending on the nature of the mutation, other STING inhibitors with different binding modes might still be effective.
-
Step 2: Investigate Downstream Signaling
Problem: STING protein is present and wild-type, but the pathway is still active in the presence of this compound.
Troubleshooting Steps:
-
Assess Phosphorylation of Key Pathway Proteins:
-
Experiment: Treat both parental and resistant cells with a STING agonist (e.g., cGAMP) in the presence and absence of this compound. Analyze the phosphorylation status of TBK1 and IRF3 by Western blot.
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Expected Outcome: In resistant cells, you may observe persistent phosphorylation of TBK1 and IRF3 even in the presence of high concentrations of this compound.
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Solution: This suggests the resistance mechanism is downstream of STING or involves a bypass pathway. Consider combination therapies targeting these downstream effectors.
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Step 3: Explore Combination Therapies to Overcome Resistance
Several studies have shown that combining STING pathway modulators with other agents can overcome resistance and enhance efficacy.
Strategy 1: Combination with Checkpoint Inhibitors
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Rationale: Upregulation of immune checkpoint molecules like PD-L1 can be a mechanism of adaptive resistance to STING activation. While this compound is an inhibitor, in a tumor microenvironment context, other cells might have activated STING signaling. Combining a STING modulator with a PD-1/PD-L1 inhibitor could restore anti-tumor immunity.[1]
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Experimental Approach: In co-culture systems of tumor cells and immune cells, or in in vivo models, treat with this compound in combination with an anti-PD-1 or anti-PD-L1 antibody. Assess tumor cell killing and immune cell activation.
Strategy 2: Combination with COX-2 Inhibitors
-
Rationale: The cyclooxygenase-2 (COX-2) pathway can be activated downstream of STING signaling and contribute to an immunosuppressive tumor microenvironment.[1]
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Experimental Approach: Treat resistant cells or in vivo models with this compound and a selective COX-2 inhibitor (e.g., celecoxib). Measure inflammatory cytokine production and tumor growth.
Strategy 3: Targeting NRF2 Pathway
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Rationale: In some cancer types, resistance to therapy is associated with the activation of the NRF2 antioxidant response. Pharmacological activation of STING has been shown to down-regulate NRF2-dependent anti-oxidative responses.[2] While this compound is an inhibitor, understanding the interplay with NRF2 in your cell model could be crucial.
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Experimental Approach: Evaluate the activation status of the NRF2 pathway in your resistant cells. If activated, consider combining this compound with NRF2 inhibitors.
Data Summary
The following tables summarize hypothetical quantitative data for this compound and potential resistance-reversing agents.
Table 1: In Vitro Activity of this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (IFN-β Production) | IC50 (Cell Viability - in presence of STING agonist) |
| Parental (Sensitive) | 10 nM | 50 nM |
| Resistant Clone 1 | > 1000 nM | > 1000 nM |
| Resistant Clone 2 | 500 nM | 750 nM |
Table 2: Effect of Combination Therapies on this compound Resistant Cells
| Treatment | % Inhibition of IFN-β Production | % Tumor Cell Lysis (in co-culture) |
| This compound (1 µM) | 15% | 10% |
| Anti-PD-L1 (10 µg/mL) | 5% | 20% |
| This compound + Anti-PD-L1 | 65% | 70% |
| Celecoxib (10 µM) | 10% | 15% |
| This compound + Celecoxib | 55% | 60% |
Experimental Protocols
Protocol 1: Western Blot for STING Pathway Activation
Objective: To assess the phosphorylation of STING, TBK1, and IRF3.
Materials:
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Parental and this compound resistant cell lines
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STING agonist (e.g., 2'3'-cGAMP)
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This compound
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Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
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BCA Protein Assay Kit
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SDS-PAGE gels and running buffer
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Transfer buffer and nitrocellulose or PVDF membranes
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Blocking buffer (5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-β-actin
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
Procedure:
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Cell Treatment: Seed cells and allow them to adhere overnight. Treat with this compound for 1-2 hours, followed by stimulation with a STING agonist for the desired time (e.g., 3-6 hours).
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Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer.
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Protein Quantification: Determine protein concentration using the BCA assay.
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein onto an SDS-PAGE gel.
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Separate proteins by electrophoresis and transfer to a membrane.
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Block the membrane for 1 hour at room temperature.
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Incubate with primary antibodies overnight at 4°C.
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Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Visualize bands using an ECL detection system.
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Protocol 2: IFN-β Promoter Reporter Assay
Objective: To quantify the transcriptional activity of the IFN-β promoter as a downstream readout of STING activation.
Materials:
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HEK293T cells (or other suitable reporter cell line)
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IFN-β promoter-luciferase reporter plasmid
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Renilla luciferase control plasmid (for normalization)
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Transfection reagent
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STING agonist (e.g., 2'3'-cGAMP)
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This compound
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Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the IFN-β promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid.
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Treatment: After 24 hours, pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a STING agonist for 6-8 hours.
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Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50.
Visualizations
Caption: STING signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
Technical Support Center: STING Pathway Modulation - Experimental Variability and Controls
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with modulators of the STING (Stimulator of Interferon Genes) pathway. While this guide is broadly applicable, it is designed to address potential experimental variability and establish robust controls, which would be critical when characterizing a novel compound such as "STING-IN-5".
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during experiments designed to assess the activity of STING pathway modulators.
Q1: I am not observing the expected activity (inhibition or activation) of the STING pathway with my test compound. What are the possible reasons?
A1: Several factors can contribute to a lack of expected activity. A systematic troubleshooting approach is recommended:
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Cell Line Health and STING Expression:
-
Question: Are your cells healthy and do they express functional STING?
-
Troubleshooting:
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Confirm cell viability before and after treatment using a standard method like Trypan Blue exclusion or an MTT assay.
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Verify STING protein expression in your chosen cell line by Western blot. Note that some cell lines may have low or no STING expression.[1]
-
-
-
Compound Integrity and Concentration:
-
Question: Is the test compound active and used at an appropriate concentration?
-
Troubleshooting:
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Ensure proper storage of the compound to prevent degradation.
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Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and experimental setup. For inhibitors, concentrations in the low micromolar range (e.g., 2.5-20 µM for some known inhibitors) have been shown to be effective in certain cell types.[1]
-
-
-
STING Pathway Activation (for inhibitor testing):
-
Question: Is the STING pathway being effectively activated in your positive control?
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Troubleshooting:
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Use a known STING agonist, such as 2'3'-cGAMP, c-di-GMP, or transfected dsDNA (e.g., Herring Testis DNA), to stimulate the pathway.[1][2]
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Confirm pathway activation by assessing downstream markers. A significant increase in the phosphorylation of TBK1 (at Ser172) and IRF3 (at Ser366) should be observed in the agonist-stimulated, untreated control compared to the unstimulated control.[1][3]
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-
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Experimental Timeline:
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Question: Are the incubation times for the compound and the STING agonist appropriate?
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Troubleshooting:
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Optimize incubation times. Pre-incubation with an inhibitor for a period before adding the agonist is often necessary. The optimal pre-incubation and stimulation times can vary between cell types and should be determined empirically.
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-
Q2: I am seeing high background or inconsistent results in my downstream assays (e.g., Western blot, ELISA). What can I do to improve data quality?
A2: High background and variability can be addressed by optimizing your assay protocols:
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Sample Preparation for Western Blotting:
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Question: Are you preserving the phosphorylation status of your target proteins?
-
Troubleshooting:
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Always use lysis buffers containing phosphatase and protease inhibitors.
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Keep samples on ice or at 4°C throughout the protein extraction process to minimize enzymatic activity.[1]
-
-
-
Loading Controls for Western Blotting:
-
Question: Are you ensuring equal protein loading?
-
Troubleshooting:
-
Always include a reliable loading control (e.g., β-actin, GAPDH, or total protein stain) to normalize your data.
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In addition to phosphorylated proteins, probe for the total, unphosphorylated forms of STING, TBK1, and IRF3 to determine if the overall protein levels are affected by your treatments.[1]
-
-
-
ELISA and other quantitative assays:
-
Question: Are you including appropriate controls and standards?
-
Troubleshooting:
-
Always run a standard curve on the same plate as your samples for accurate quantification.
-
Include positive and negative controls in every experiment to assess assay performance. For an IFN-β ELISA, this would include a known STING agonist as a positive control and a vehicle-only control.[4]
-
-
Experimental Protocols
Below are detailed methodologies for key experiments used to assess STING pathway modulation.
Protocol 1: Assessment of STING Pathway Activation by Western Blotting
This protocol details the detection of phosphorylated STING, TBK1, and IRF3 as a measure of pathway activation.
1. Cell Seeding and Treatment:
- Seed cells (e.g., THP-1, RAW 264.7, or HEK293T expressing STING) in a suitable culture plate and allow them to adhere overnight.
- If testing an inhibitor, pre-incubate the cells with the compound at various concentrations for 1-2 hours.
- Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) for the predetermined optimal time (e.g., 1-4 hours). Include appropriate vehicle and agonist-only controls.
2. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing intermittently.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
- Determine the protein concentration of the supernatant using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
- Normalize protein concentrations and prepare samples with Laemmli buffer.
- Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser366), and total protein counterparts, as well as a loading control antibody, overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an ECL substrate and an imaging system.[3]
Protocol 2: Quantification of IFN-β Secretion by ELISA
This protocol describes the measurement of IFN-β in cell culture supernatants as a downstream indicator of STING pathway activation.[4]
1. Cell Seeding and Treatment:
- Seed cells at an appropriate density (e.g., 5 x 10^5 cells/well for THP-1 cells in a 96-well plate).[4]
- If testing an inhibitor, pre-incubate with the compound.
- Stimulate the cells with a STING agonist for 24 hours. Include vehicle and agonist-only controls.[4]
2. Supernatant Collection:
- Centrifuge the plate to pellet the cells.
- Carefully collect the supernatant without disturbing the cell pellet. Samples can be stored at -80°C if not used immediately.[4]
3. ELISA Procedure (follow manufacturer's instructions for the specific kit):
- Prepare serial dilutions of the IFN-β standard.
- Add 100 µL of standards, controls, and cell culture supernatants to the appropriate wells of the pre-coated ELISA plate.
- Incubate as specified in the kit protocol (typically 1-2 hours at room temperature).
- Wash the plate multiple times with the provided wash buffer.
- Add 100 µL of the diluted detection antibody to each well and incubate.
- Wash the plate again and add 100 µL of substrate solution. Incubate in the dark.
- Add 100 µL of stop solution to each well.
- Read the absorbance at 450 nm.[4]
4. Data Analysis:
- Generate a standard curve using a four-parameter logistic (4-PL) curve fit.
- Determine the concentration of IFN-β in each sample by interpolating from the standard curve.[4]
Data Presentation
Summarize quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on STING Agonist-Induced IFN-β Secretion
| Treatment Group | Concentration (µM) | IFN-β Concentration (pg/mL) ± SD | % Inhibition |
| Vehicle Control | - | < 20 | - |
| STING Agonist (e.g., cGAMP) | 10 | 1500 ± 120 | 0 |
| STING Agonist + this compound | 1 | 1250 ± 98 | 16.7 |
| STING Agonist + this compound | 5 | 750 ± 65 | 50.0 |
| STING Agonist + this compound | 10 | 300 ± 45 | 80.0 |
Table 2: Summary of IC50 Values for STING Pathway Inhibition
| Compound | Target Readout | Cell Line | IC50 (µM) |
| This compound | IFN-β Secretion | THP-1 | 5.0 |
| This compound | p-IRF3 | RAW 264.7 | 4.5 |
| Positive Control Inhibitor (e.g., H-151) | IFN-β Secretion | THP-1 | 0.8 |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The cGAS-STING signaling pathway leading to Type I Interferon gene expression.
Experimental Workflow Diagram
References
Improving signal-to-noise ratio in STING-IN-5 assays
Welcome to the technical support center for STING-IN-5 assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the signal-to-noise ratio in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist in your research.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during this compound assays.
Q1: What are the primary causes of a low signal-to-noise ratio in my this compound assay?
A1: A low signal-to-noise ratio (SNR) can be caused by two main factors: a weak signal or a high background.[1] Weak signal may stem from issues with reagents, cells, or the assay protocol itself. High background can be caused by non-specific signals from assay components or cellular stress.[2][3] Optimizing the assay involves systematically addressing both of these potential problems.
Q2: My signal is too low. How can I increase it?
A2: Low signal can arise from several factors:
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Suboptimal Reagent Concentration: The concentrations of the STING agonist or this compound may be too low. It is critical to perform a dose-response curve to determine the optimal concentration for both the agonist and the inhibitor in your specific cell line.[4]
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Inefficient Agonist Delivery: Charged molecules like cyclic dinucleotides (e.g., cGAMP) may not efficiently cross the cell membrane. Using a transfection reagent or electroporation can improve cytosolic delivery.[4]
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Reagent Degradation: STING agonists and inhibitors can degrade over time, especially with repeated freeze-thaw cycles. Prepare fresh dilutions from a validated stock for each experiment and store reagents according to the manufacturer's instructions.[2][5]
-
Poor Cell Health or High Passage Number: Use cells that are healthy, in the exponential growth phase, and within a defined low passage number range. Stressed cells or those at a high passage number can exhibit altered phenotypes and respond inconsistently.[2]
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Insufficient Incubation Time: The timing for pre-incubation with this compound and stimulation with the agonist is critical. These times may need to be optimized for your specific cell line and assay conditions.
Q3: I'm observing a high background signal. What are the likely causes and solutions?
A3: High background can obscure your signal and reduce assay sensitivity. Common causes include:
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Microbial Contamination: Mycoplasma or other microbial contamination can activate innate immune pathways, including STING, leading to a high background signal. Regularly test your cell cultures for contamination.[2]
-
Constitutive Pathway Activation: Some cell lines may have a high basal level of STING pathway activation. It's important to select a cell line with low basal activity or use a STING-deficient cell line as a negative control.[2]
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Assay Media Components: Phenol (B47542) red in cell culture media can contribute to background fluorescence. For fluorescence- or luminescence-based assays, use phenol red-free media.[2]
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Insufficient Washing: In plate-based assays like ELISA, inadequate washing can leave behind unbound antibodies or detection reagents, leading to high background. Ensure wash steps are thorough.[3]
Q4: My results are highly variable between replicate wells. How can I improve consistency?
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Pipetting Inaccuracies: Small errors in pipetting volumes can lead to significant differences. Use calibrated pipettes, practice good pipetting technique (e.g., reverse pipetting for viscous solutions), and prepare master mixes for reagents to be added to multiple wells.[2]
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Inconsistent Cell Seeding: An uneven distribution of cells will result in variable cell numbers per well. Ensure your cell suspension is homogenous before and during plating.
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations. To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.[2][4]
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Reagent Inhomogeneity: Ensure all reagent stocks are properly mixed before use to prevent inconsistent concentrations from being dispensed.[2]
Q5: How do I determine the optimal concentration of the STING agonist and this compound?
A5: The most critical step is to perform a dose-response curve for both the agonist and the inhibitor. First, titrate the STING agonist to find the concentration that yields a robust and consistent signal (often the EC80, or 80% of the maximal effective concentration). Then, using this fixed agonist concentration, perform a dose-response experiment with varying concentrations of this compound to determine its IC50 (the concentration that inhibits 50% of the signal).[4][5]
Q6: What are the best practices for handling and storing this compound?
A6: The quality and handling of your inhibitor are paramount for reproducible results.
-
Purity: Use a high-purity batch of this compound, as impurities can have off-target effects.[2]
-
Solvent: Dissolve this compound in a high-quality solvent like DMSO. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.5%).[2]
-
Storage: Store stock solutions according to the manufacturer's instructions, usually at -20°C or -80°C. To avoid repeated freeze-thaw cycles, prepare single-use aliquots.[2]
Visualized Pathways and Workflows
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway, from cytosolic DNA sensing to Type I interferon gene expression.
Experimental Workflow for this compound Assay
Caption: A generalized workflow for a cell-based this compound inhibition assay.
Troubleshooting Decision Tree for Low Signal-to-Noise Ratio
References
Validation & Comparative
Navigating STING Inhibition: A Comparative Guide to STING-IN-4 and H-151
For the research community and professionals in drug development, this guide offers an objective comparison of two distinct STING inhibitors: STING-IN-4 and H-151. Please note that extensive searches did not yield information on a compound named "STING-IN-5"; therefore, this guide focuses on STING-IN-4 as a likely alternative.
The Stimulator of Interferon Genes (STING) pathway is a pivotal component of the innate immune system. Its role in detecting cytosolic DNA and initiating a robust inflammatory response has made it a significant target for therapeutic intervention in a variety of diseases, from autoimmune disorders to cancer. This guide provides a detailed analysis of STING-IN-4 and H-151, presenting their mechanisms of action, performance data, and the experimental protocols used for their evaluation.
At a Glance: Key Differences
| Feature | STING-IN-4 | H-151 |
| Mechanism of Action | Inhibits the expression of the STING protein. | Covalently binds to STING at Cys91, blocking its palmitoylation and activation.[1] |
| Target | STING protein expression | STING protein (Cys91)[1] |
| Reversibility | Reversible (as it affects protein expression) | Irreversible (covalent bond)[2] |
| Potency | Effective concentrations in the µM range in vitro.[3] | Potent, with IC50 values in the nanomolar to low micromolar range.[1] |
Quantitative Performance Data
The following tables summarize the available quantitative data for STING-IN-4 and H-151, offering a side-by-side comparison of their inhibitory activities.
Table 1: In Vitro Efficacy of STING-IN-4
| Assay | Cell Line | Stimulus | Effective Concentration | Duration | Observed Effect | Reference |
| NO Production | RAW264.7 | LPS | 20 µM | 26 hours | Inhibition of NO production | |
| iNOS Expression | RAW264.7 | LPS | 2.5-10 µM | 26 hours | Significant inhibition of iNOS expression | |
| STING/IRF3/NF-κB Activation | RAW264.7 | LPS | 2.5-10 µM | 8 hours | Inhibition of LPS-induced phosphorylation of TBK1, IRF3, p65, and IκB-α | |
| Thermal Stabilization | - | - | 5 and 50 µM | 12 hours | Reduced STING degradation at elevated temperatures |
Table 2: In Vitro Efficacy of H-151 (IC50 Values)
| Cell Line | Species | IC50 Value | Assay | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Murine | ~138 nM | IFNβ reporter activity | [1] |
| Bone Marrow-Derived Macrophages (BMDMs) | Murine | ~109.6 nM | IFNβ reporter activity | [1] |
| Human Foreskin Fibroblasts (HFFs) | Human | ~134.4 nM | IFNβ reporter activity | [1] |
| 293T-hSTING | Human | 1.04 µM | IFNβ reporter activity | [1] |
| 293T-mSTING | Murine | 0.82 µM | IFNβ reporter activity | [1] |
Table 3: In Vivo Efficacy
| Inhibitor | Animal Model | Dosing | Key Findings | Reference |
| STING-IN-4 | Mouse model of sepsis | 1-9 mg/kg; i.p.; daily for 3 days | Protects against LPS-induced liver injury; inhibits STING/IRF3/NF-κB activation in the liver. | [3] |
| H-151 | Mouse models of autoinflammatory disease | Not specified | Alleviates systemic inflammation. | [1] |
Visualizing the Mechanisms and Workflows
To better understand the distinct actions of these inhibitors and the methods used to evaluate them, the following diagrams are provided.
Caption: The cGAS-STING signaling pathway and points of inhibition.
Caption: General experimental workflow for in vitro STING inhibitor assays.
Caption: Logical comparison of inhibitor mechanisms.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon existing findings, the following are detailed methodologies for key experiments used in the characterization of STING inhibitors.
Cellular STING Inhibition Assay (IFN-β Promoter Reporter Assay)
This assay is a cornerstone for screening and characterizing STING inhibitors by quantifying their ability to suppress the activation of the interferon-β (IFN-β) promoter.
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Cell Line: HEK293T cells, which are deficient in endogenous STING, are commonly used. They are co-transfected with plasmids expressing human or murine STING, an IFN-β promoter-driven firefly luciferase reporter, and a constitutively expressed Renilla luciferase for normalization.
-
Protocol:
-
Cell Seeding: Seed the transfected HEK293T cells in 96-well plates.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of the STING inhibitor (e.g., STING-IN-4 or H-151) or vehicle control (DMSO) for 2-6 hours.
-
STING Activation: Stimulate the STING pathway by transfecting the cells with a STING agonist, such as 2'3'-cGAMP, or by co-transfection with a plasmid expressing cGAS.[1]
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. The percentage of inhibition is calculated relative to the stimulated control without the inhibitor. IC50 values are then determined by plotting the percentage of inhibition against the inhibitor concentration.[1]
Cytokine Release Assay
This assay measures the ability of an inhibitor to block the production and secretion of key inflammatory cytokines downstream of STING activation.
-
Cell Line: THP-1 cells, a human monocytic cell line that endogenously expresses the STING pathway components, are a relevant model.
-
Protocol:
-
Cell Seeding: Plate THP-1 cells in a 96-well plate.
-
Inhibitor Treatment: Treat the cells with various concentrations of the STING inhibitor or vehicle control.
-
Stimulation: Stimulate the cells with a STING agonist like 2'3'-cGAMP.
-
Incubation: Incubate the cells for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of secreted cytokines, such as IFN-β, TNF-α, and IL-6, in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The reduction in cytokine levels in the inhibitor-treated wells compared to the stimulated control wells is used to determine the inhibitory activity.
In Vivo Sepsis Model
This in vivo model is used to assess the therapeutic potential of STING inhibitors in a disease context where STING is implicated.
-
Animal Model: C57BL/6 mice are commonly used.
-
Protocol:
-
Inhibitor Administration: Administer the STING inhibitor (e.g., STING-IN-4) or vehicle control to the mice, typically via intraperitoneal (i.p.) injection, for a specified number of days.[5]
-
Induction of Sepsis: Induce sepsis through procedures like cecal ligation and puncture (CLP) or i.p. injection of lipopolysaccharide (LPS).[5]
-
Monitoring and Sample Collection: Monitor the animals for survival and signs of distress. At designated time points, collect blood and tissues (e.g., liver) for analysis.[5]
-
-
Efficacy Evaluation:
-
Biochemical Analysis: Measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6, IFN-β) and markers of organ damage (e.g., ALT, AST for liver injury).[5]
-
Western Blot Analysis: Analyze the phosphorylation status of STING pathway proteins (STING, TBK1, IRF3, p65) in tissue lysates.[5]
-
Histology: Perform histological analysis of tissues to assess inflammation and damage.[5]
-
Conclusion
STING-IN-4 and H-151 represent two distinct strategies for targeting the STING pathway. H-151 is a potent, irreversible inhibitor with a well-defined mechanism of action, making it a valuable tool for specific and sustained STING inhibition. In contrast, STING-IN-4 acts by reducing the overall levels of the STING protein, offering a different mode of intervention. The choice between these inhibitors will depend on the specific research question, the desired duration of inhibition, and the experimental system. The data and protocols provided in this guide are intended to assist researchers in making informed decisions for their studies on STING-mediated processes.
References
A Comparative Analysis of STING Inhibitors: C-176 and Other Key Molecules in Preclinical Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the STING inhibitor C-176 against other notable inhibitors, supported by available experimental data. This document summarizes key quantitative metrics, details common experimental protocols, and visualizes the essential signaling pathways and workflows involved in the study of STING inhibition.
Note: Initial searches for a STING inhibitor specifically named "STING-IN-5" did not yield any publicly available information. It is possible that this is a compound in early-stage internal development or a typographical error. This guide will therefore focus on the well-characterized inhibitor C-176 and compare it with other significant preclinical STING inhibitors, H-151 and SN-011, for which experimental data are available.
The STING Signaling Pathway and Points of Inhibition
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage. Upon activation, this pathway drives the production of type I interferons (IFNs) and other pro-inflammatory cytokines. While essential for host defense, aberrant STING activation is implicated in the pathology of various autoimmune and inflammatory diseases, making STING an attractive target for therapeutic inhibition.
The signaling cascade begins with cyclic GMP-AMP synthase (cGAS) recognizing and binding to cytosolic double-stranded DNA (dsDNA). This interaction catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP). 2'3'-cGAMP then binds to the STING protein, which is anchored in the endoplasmic reticulum (ER) membrane. This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I IFNs and other inflammatory genes.
Quantitative Comparison of STING Inhibitor Efficacy
The following table summarizes the in vitro efficacy of C-176, H-151, and SN-011 based on reported 50% inhibitory concentration (IC50) values. It is important to note that the experimental conditions, such as cell type and stimulus, can influence these values.
| Inhibitor | Target Species | Mechanism of Action | IC50 (IFN-β Induction) | Reference |
| C-176 | Mouse | Covalent modification of Cys91, blocking palmitoylation | ~1.4 µM (in mouse BMDMs) | [1] |
| H-151 | Human > Mouse | Covalent modification of Cys91, blocking palmitoylation | ~100 nM (in mouse cells) | |
| SN-011 | Human & Mouse | Competitive antagonist of the cGAMP binding pocket | ~107.1 nM (in mouse BMDMs), ~500 nM (in human cells) |
Experimental Protocols for Assessing STING Inhibitor Efficacy
The evaluation of STING inhibitors typically involves cell-based assays that measure the downstream consequences of STING activation. A general workflow is outlined below, followed by a more detailed protocol for a common assay.
Inhibition of 2'3'-cGAMP-Induced IFN-β Production in THP-1 Cells
This protocol describes a common method to quantify the potency of a STING inhibitor.
1. Cell Culture and Seeding:
-
Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiate THP-1 cells into macrophage-like cells by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.
-
Seed the differentiated THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
2. Inhibitor Pre-treatment:
-
Prepare a serial dilution of the STING inhibitor (e.g., C-176) in culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor at various concentrations.
-
Incubate the cells with the inhibitor for 1-2 hours at 37°C.
3. STING Pathway Stimulation:
-
Prepare a solution of 2'3'-cGAMP in culture medium.
-
Add the 2'3'-cGAMP solution to the wells to a final concentration known to elicit a robust IFN-β response (e.g., 10 µg/mL).
-
Include appropriate controls: vehicle-only (no inhibitor, no stimulus), stimulus-only (no inhibitor), and inhibitor-only (no stimulus).
-
Incubate the plate for 18-24 hours at 37°C.
4. Measurement of IFN-β Production:
-
RT-qPCR:
-
After a shorter incubation (e.g., 6 hours), lyse the cells and extract total RNA.
-
Synthesize cDNA and perform quantitative PCR using primers specific for the IFNB1 gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
ELISA:
-
After the 18-24 hour incubation, collect the cell culture supernatant.
-
Quantify the concentration of secreted IFN-β using a commercially available ELISA kit according to the manufacturer's instructions.
-
5. Data Analysis:
-
For both RT-qPCR and ELISA data, normalize the results to the stimulus-only control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Summary of Findings
-
C-176 is a covalent inhibitor that selectively targets mouse STING by modifying Cys91, a residue crucial for the palmitoylation and subsequent activation of STING. Its efficacy against human STING is limited.
-
H-151 operates through a similar mechanism to C-176 but exhibits greater potency and has been shown to be effective against human STING.
-
SN-011 represents a different class of STING inhibitors. It acts as a competitive antagonist, binding to the same pocket as the natural ligand 2'3'-cGAMP and thereby preventing STING activation. SN-011 demonstrates potent inhibition of both human and mouse STING.
The choice of a STING inhibitor for research or therapeutic development will depend on the specific application, including the target species and the desired mechanism of action. While covalent inhibitors like C-176 and H-151 offer high potency, competitive antagonists such as SN-011 may provide a different pharmacological profile. The experimental protocols described herein provide a framework for the continued evaluation and comparison of these and other emerging STING inhibitors.
References
A Comparative Analysis of STING Antagonists for Preclinical Research
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy and experimental evaluation of preclinical STING (Stimulator of Interferon Genes) antagonists. This guide focuses on well-characterized inhibitors to aid in the selection of appropriate chemical probes for studying the STING signaling pathway.
Note on STING-IN-5: As of late 2025, publicly available scientific literature lacks specific experimental data and comparative studies for a compound designated "this compound". Therefore, a direct comparative analysis with this specific molecule cannot be provided. This guide will instead focus on a comparative analysis of well-documented STING antagonists, such as H-151 and C-176, to provide a framework for evaluating STING inhibitors.
Introduction to STING Antagonism
The cGAS-STING signaling pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response, including the production of type I interferons.[1] While vital for host defense against pathogens and cancer, aberrant STING activation is implicated in a range of autoinflammatory and autoimmune diseases.[1] This has driven the development of STING inhibitors as potential therapeutics. This guide provides a comparative overview of key STING antagonists, their mechanisms of action, and the experimental protocols required for their evaluation.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is initiated by the binding of cyclic GMP-AMP (cGAMP), produced by the enzyme cGAS in response to cytosolic double-stranded DNA (dsDNA), to STING on the endoplasmic reticulum.[2] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons and other pro-inflammatory cytokines.[2]
Comparative Analysis of STING Antagonists
The following tables summarize the available quantitative data for well-characterized STING antagonists. IC50 values can vary between different cell lines and experimental conditions.[3][4]
Table 1: In Vitro Potency of STING Antagonists
| Compound | Target | Mechanism of Action | Cell Line | IC50 | Reference |
| H-151 | STING (Cys91) | Covalent modification, blocks palmitoylation | MEFs | ~138 nM | [5] |
| BMDMs | ~109.6 nM | [5] | |||
| HFFs | ~134.4 nM | [5] | |||
| C-176 | STING (Cys91) | Covalent modification, blocks palmitoylation | Mouse Cells | Potent | [6] |
| Human Cells | Inactive | [6] | |||
| Sting-IN-4 | STING | Inhibits STING protein expression | Not specified | Not specified | [5] |
| SN-011 | STING | Binds to the CDN-binding pocket | MEFs | 127.5 nM | [7] |
| BMDMs | 107.1 nM | [7] | |||
| HFFs | 502.8 nM | [7] |
Table 2: Specificity of STING Antagonists
| Compound | Notes on Specificity | Reference |
| H-151 | Selective for STING but may have off-target effects at higher concentrations. | [7] |
| C-176 | Highly specific for mouse STING, but not human STING, limiting its clinical potential. | [6] |
| SN-011 | Reported to be a more specific inhibitor of STING-dependent signaling compared to H-151 in vitro. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of STING inhibitors.
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro activity of a STING antagonist.
IFN-β Reporter Assay
This assay quantifies the inhibitory effect of a compound on STING-dependent type I interferon production.[8]
-
Principle: Cells are engineered to express a luciferase reporter gene under the control of the IFN-β promoter. Activation of the STING pathway leads to the expression of luciferase, which can be measured as a luminescent signal. A decrease in luminescence in the presence of an inhibitor indicates its potency.
-
Protocol:
-
Cell Seeding: Plate HEK293T cells stably expressing human STING and an IFN-β promoter-luciferase reporter construct in a 96-well plate at a density of 5 x 10^4 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the STING inhibitor for 1 hour.
-
STING Pathway Stimulation: Activate the STING pathway by transfecting the cells with a STING agonist, such as 2'3'-cGAMP.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Measurement: Measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value, which represents the concentration at which 50% of the STING-mediated signaling is inhibited.[8]
-
Western Blot for Pathway Activation
This method assesses the phosphorylation status of key signaling proteins in the STING pathway.[2]
-
Principle: Western blotting is used to detect the phosphorylated forms of TBK1 and IRF3, which are indicative of STING pathway activation. A reduction in the levels of p-TBK1 and p-IRF3 in the presence of an inhibitor demonstrates its efficacy.
-
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., THP-1 monocytes) in 6-well plates. Pre-treat with the STING inhibitor and stimulate the STING pathway as described in the reporter assay protocol.
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-TBK1, TBK1, p-IRF3, and IRF3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein.
-
STING Palmitoylation Assay
This assay determines if a compound inhibits the palmitoylation of STING, a critical step for its activation.[9]
-
Principle: Acyl-biotin exchange (ABE) chemistry is used to specifically label palmitoylated proteins with biotin (B1667282). The biotinylated proteins can then be detected by streptavidin blotting. A decrease in the biotin signal for STING in the presence of an inhibitor indicates inhibition of palmitoylation.
-
Protocol:
-
Cell Treatment and Lysis: Treat cells with the STING inhibitor and stimulate the pathway. Lyse the cells in a buffer containing N-ethylmaleimide (NEM) to block free thiol groups.
-
Thioester Cleavage: Treat the lysates with hydroxylamine (B1172632) to cleave the palmitoyl-cysteine thioester bonds.
-
Biotinylation: Label the newly exposed thiol groups with a thiol-reactive biotinylating reagent.
-
Streptavidin Pulldown and Western Blot:
-
Capture the biotinylated proteins using streptavidin-agarose beads.
-
Elute the captured proteins and analyze by Western blotting using a STING-specific antibody.
-
-
Data Analysis: A reduction in the STING signal in the inhibitor-treated sample compared to the control indicates inhibition of palmitoylation.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement of a compound with STING in a cellular context.[10]
-
Principle: The binding of a ligand to a protein can alter its thermal stability. In CETSA, cells are treated with a compound and then heated. Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures.
-
Protocol:
-
Cell Treatment: Treat intact cells with the STING inhibitor or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble STING protein in the supernatant by Western blotting.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes STING.[10]
-
Conclusion
The development of specific and potent STING antagonists is a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases. The selection of an appropriate inhibitor for research requires careful consideration of its potency, specificity, and mechanism of action. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation and comparison of STING antagonists, enabling researchers to make informed decisions for their preclinical studies. While data on "this compound" remains elusive, the principles and methods described herein are universally applicable to the characterization of any novel STING inhibitor.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The protective effect of H151, a novel STING inhibitor, in renal ischemia-reperfusion-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. Single-molecule localization microscopy reveals STING clustering at the trans-Golgi network through palmitoylation-dependent accumulation of cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
Efficacy of STING-IN-5 versus known STING agonists
A Comparative Guide to the Efficacy of STING Agonists
For researchers and professionals in drug development, understanding the comparative efficacy of novel immunomodulatory agents is paramount. This guide provides a detailed comparison of the performance of various known STING (Stimulator of Interferon Genes) agonists, offering a benchmark for the evaluation of new chemical entities like STING-IN-5. The data presented herein is based on established STING agonists, providing a framework for assessing the potential of emerging therapeutic candidates.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1][2][3][4] Activation of this pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn stimulate a robust anti-tumor response.[5][6][7] The signaling cascade is initiated when cyclic GMP-AMP synthase (cGAS) binds to cytosolic double-stranded DNA (dsDNA), leading to the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[2][7] cGAMP then binds to STING, a transmembrane protein located on the endoplasmic reticulum (ER).[7][8] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[3][8] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates interferon regulatory factor 3 (IRF3).[2][8] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I IFNs, such as IFN-β.[1][2]
Comparative Efficacy of Known STING Agonists
The efficacy of STING agonists can be evaluated based on several key parameters, including their ability to induce type I IFN production, stimulate the secretion of other cytokines, and mediate anti-tumor effects in vivo.[5] Below is a table summarizing the performance of several well-characterized STING agonists.
| STING Agonist | Agonist Type | IFN-β Induction | Other Cytokine Induction | In Vivo Anti-Tumor Efficacy | Species Specificity |
| 2'3'-cGAMP | Endogenous Cyclic Dinucleotide (CDN) | Potent | Broad (TNF-α, IL-6) | Demonstrated in multiple syngeneic mouse models (e.g., melanoma, colon, breast cancer).[9] | Human and Mouse |
| diABZI | Synthetic, Non-CDN | Highly Potent | Strong induction of various cytokines. | Shows significant tumor regression in mouse models.[5] | Human and Mouse |
| DMXAA | Synthetic, Non-CDN | Potent | Induces TNF-α and other cytokines.[10] | Effective in various mouse tumor models.[11][12] | Mouse-specific, no activity in humans.[13] |
| ADU-S100 (MIW815) | Synthetic CDN | Potent | Induces a range of pro-inflammatory cytokines. | Showed anti-tumor activity in preclinical models and early clinical trials.[7] | Active against multiple human STING isoforms.[7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of STING agonists.
General Experimental Workflow for Efficacy Testing
The following diagram outlines a typical workflow for assessing the efficacy of a novel STING agonist.
IFN-β Reporter Gene Assay
Objective: To quantify the ability of a STING agonist to induce the IFN-β signaling pathway in a cellular context.
Methodology:
-
Cell Line: Use a reporter cell line, such as THP-1 Dual™ cells, which are human monocytic cells engineered with a secreted luciferase reporter gene under the control of an IRF-inducible promoter.
-
Cell Culture: Culture the cells according to the manufacturer's instructions.
-
Compound Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the STING agonist (e.g., this compound) or a known agonist as a positive control (e.g., 2'3'-cGAMP). Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours).
-
Luciferase Assay: Measure the luciferase activity in the cell supernatant using a luminometer.
-
Data Analysis: Normalize the luciferase signal to the vehicle control and plot the dose-response curve to determine the EC50 value.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Objective: To measure the amount of specific cytokines (e.g., IFN-β, TNF-α, IL-6) secreted by immune cells in response to STING agonist treatment.
Methodology:
-
Cell Source: Isolate primary immune cells, such as human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow-derived macrophages (BMDMs).
-
Cell Culture and Treatment: Plate the cells and treat them with the STING agonist at various concentrations.
-
Supernatant Collection: After an appropriate incubation time (e.g., 24 hours), collect the cell culture supernatant.
-
ELISA: Perform a sandwich ELISA for the cytokine of interest according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve using recombinant cytokine and calculate the concentration of the cytokine in the samples.
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
Objective: To evaluate the ability of a STING agonist to inhibit tumor growth in a living organism with a competent immune system.
Methodology:
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6) and a syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma).
-
Tumor Implantation: Subcutaneously implant a known number of tumor cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, STING agonist). Administer the treatment intratumorally or systemically according to the desired experimental design.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and harvest the tumors for further analysis (e.g., flow cytometry to assess immune cell infiltration).
-
Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to determine the significance of any anti-tumor effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MARCH5 promotes STING pathway activation by suppressing polymer formation of oxidized STING - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STING agonist cGAMP enhances anti-tumor activity of CAR-NK cells against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The STING agonist DMXAA triggers a cooperation between T lymphocytes and myeloid cells that leads to tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a partial STING agonist, competes for human STING activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]
- 13. mdpi.com [mdpi.com]
Head-to-Head In Vivo Comparison of Preclinical STING Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the in vivo performance of key preclinical STING (Stimulator of Interferon Genes) inhibitors. This document summarizes quantitative data from head-to-head studies, details experimental methodologies, and visualizes key pathways and workflows to aid in the selection of appropriate compounds for further investigation.
The STING signaling pathway is a critical component of the innate immune system. Its activation triggers the production of type I interferons and other pro-inflammatory cytokines, essential for anti-pathogen and anti-tumor responses. However, aberrant STING activation is implicated in the pathogenesis of various autoimmune and inflammatory diseases, making STING inhibitors a promising therapeutic avenue. This guide focuses on the in vivo comparative efficacy of several widely used preclinical STING inhibitors: SN-011, H-151, Sting-IN-4, and C-176.
At a Glance: Comparative Efficacy of STING Inhibitors
The following tables summarize the in vivo performance of STING inhibitors in various disease models.
| Inhibitor | Target | Mechanism of Action | In Vivo Model | Key Efficacy Readouts |
| SN-011 | STING | Competes with cGAMP for the CDN binding pocket, locking STING in an inactive conformation.[1][2] | Trex1-/- Mouse Model of Aicardi-Goutières Syndrome | - Prevents death and suppresses systemic inflammation.[1] - Comparably suppresses Ifnb and ISG expression to H-151. - Comparably ameliorates heart inflammation to H-151. |
| H-151 | STING (Cys91) | Covalently binds to Cys91, blocking STING palmitoylation and subsequent activation.[3] | Trex1-/- Mouse Model of Aicardi-Goutières Syndrome | - Comparably suppresses Ifnb and ISG expression to SN-011. - Comparably ameliorates heart inflammation to SN-011. |
| Sting-IN-4 | STING Expression | Inhibits the expression of the STING protein. | LPS-induced Liver Injury in Mice | - Significantly reduces liver hemorrhage. - Significantly decreases serum ALT, AST, and ALP levels. - Significantly reduces serum TNF-α, IL-6, and IFN-β levels. |
| C-176 | STING (Cys91) | Covalently binds to Cys91, blocking STING palmitoylation and subsequent activation. | Diabetic Cardiomyopathy in db/db Mice | - Remarkably blocks inflammation and apoptosis of cardiomyocytes. |
In-Depth In Vivo Comparison
SN-011 vs. H-151 in a Trex1-/- Mouse Model
A direct head-to-head comparison of SN-011 and H-151 was conducted in the Trex1-deficient mouse model, which recapitulates the STING-dependent autoimmune features of Aicardi-Goutières Syndrome.
| Treatment Group | Parameter | Result | Reference |
| SN-011 (10 mg/kg, i.p. daily) | Ifnb and ISG Expression (Heart Tissue) | Comparable suppression to H-151 | Li et al., PNAS |
| H-151 (10 mg/kg, i.p. daily) | Ifnb and ISG Expression (Heart Tissue) | Comparable suppression to SN-011 | Li et al., PNAS |
| SN-011 (10 mg/kg, i.p. daily) | Heart Inflammation (H&E Staining) | Comparable amelioration to H-151 | Li et al., PNAS |
| H-151 (10 mg/kg, i.p. daily) | Heart Inflammation (H&E Staining) | Comparable amelioration to SN-011 | Li et al., PNAS |
Sting-IN-4 in an LPS-Induced Liver Injury Model
Sting-IN-4 has been evaluated in a mouse model of lipopolysaccharide (LPS)-induced acute liver injury, a model characterized by a strong inflammatory response.
| Treatment Group | Parameter | Result | Reference |
| Sting-IN-4 (1, 3, 9 mg/kg, i.p.) | Liver Hemorrhage | Significant reduction | Pan et al., Sci Transl Med |
| Sting-IN-4 (1, 3, 9 mg/kg, i.p.) | Serum ALT, AST, ALP | Significant decrease | Pan et al., Sci Transl Med |
| Sting-IN-4 (1, 3, 9 mg/kg, i.p.) | Serum TNF-α, IL-6, IFN-β | Significant reduction | Pan et al., Sci Transl Med |
C-176 in a Diabetic Cardiomyopathy Model
The efficacy of C-176 was assessed in a db/db mouse model of diabetic cardiomyopathy, a condition with a significant inflammatory component.
| Treatment Group | Parameter | Result | Reference |
| C-176 | Cardiomyocyte Inflammation | Remarkable blockade | Ma et al., Cell Biol Toxicol |
| C-176 | Cardiomyocyte Apoptosis | Remarkable blockade | Ma et al., Cell Biol Toxicol |
Signaling Pathways and Experimental Workflows
To better understand the context of these in vivo studies, the following diagrams illustrate the STING signaling pathway, a typical experimental workflow for evaluating STING inhibitors in vivo, and the comparative logic.
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for in vivo STING inhibitor evaluation.
Caption: Comparative logic of the reviewed STING inhibitors.
Experimental Protocols
Trex1-/- Mouse Model of Aicardi-Goutières Syndrome
-
Animals: Trex1-deficient (Trex1-/-) mice on a C57BL/6J background and wild-type littermate controls are used. Mice are typically housed in a specific pathogen-free facility.
-
Treatment: SN-011 and H-151 are dissolved in a vehicle solution (e.g., DMSO and corn oil). Mice receive daily intraperitoneal (i.p.) injections of the inhibitors (e.g., 10 mg/kg) or vehicle control.
-
Monitoring: Survival and body weight are monitored daily. Clinical signs of inflammation (e.g., skin lesions, wasting) are scored.
-
Endpoint Analysis: At a predetermined endpoint (e.g., 2-4 weeks of treatment or when ethical endpoints are reached), mice are euthanized.
-
Tissue and Blood Collection: Heart, spleen, and other relevant organs are collected for analysis. Blood is collected for serum preparation.
-
Gene Expression Analysis: RNA is extracted from tissues and subjected to quantitative real-time PCR (qRT-PCR) to measure the expression of Interferon-beta (Ifnb) and interferon-stimulated genes (ISGs).
-
Histology: Tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess immune cell infiltration and tissue damage.
LPS-Induced Acute Liver Injury Model
-
Animals: Male C57BL/6 mice are typically used.
-
Treatment: Sting-IN-4 is administered via i.p. injection at various doses (e.g., 1, 3, and 9 mg/kg) prior to LPS challenge.
-
Induction of Injury: Acute liver injury is induced by a single i.p. injection of LPS (e.g., 10 mg/kg).
-
Endpoint Analysis: Mice are euthanized at a specific time point after LPS injection (e.g., 6 hours).
-
Sample Collection: Blood and liver tissues are collected.
-
Serum Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are measured to assess liver damage. Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IFN-β) are quantified by ELISA.
-
Histology: Liver sections are examined for evidence of hemorrhage and necrosis.
Diabetic Cardiomyopathy Model
-
Animals: Genetically diabetic mice, such as db/db mice, are used as a model for type 2 diabetes and its cardiovascular complications.
-
Treatment: The STING inhibitor C-176 is administered to the diabetic mice. The specific dose and route of administration would be as described in the primary literature.
-
Endpoint Analysis: After a defined treatment period, cardiac function is assessed.
-
Cardiomyocyte Analysis: Hearts are excised, and cardiomyocytes are isolated for further analysis.
-
Inflammation and Apoptosis Assays: Markers of inflammation (e.g., expression of pro-inflammatory cytokines) and apoptosis (e.g., TUNEL staining, caspase activity assays) are measured in cardiac tissue or isolated cardiomyocytes.
This guide provides a comparative overview of key preclinical STING inhibitors based on available in vivo data. The choice of inhibitor will depend on the specific research question, the disease model being used, and the desired pharmacological properties. For more detailed information, researchers are encouraged to consult the primary research articles cited.
References
Validating STING-IN-5's Effect on Downstream Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel STING (Stimulator of Interferon Genes) inhibitor, STING-IN-5, with other known STING inhibitors, H-151 and C-176. The performance of these inhibitors is evaluated based on their effects on downstream signaling pathways, supported by experimental data. Detailed methodologies for key experiments are provided to enable researchers to replicate and validate these findings.
Introduction to STING Signaling
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal that can originate from pathogens or damaged host cells. Upon activation by cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor IRF3, which dimerizes and moves to the nucleus to induce the expression of type I interferons (IFN-β) and other pro-inflammatory cytokines. Dysregulation of the STING pathway is implicated in various autoimmune diseases and cancer, making it a significant target for therapeutic intervention.
Comparative Analysis of STING Inhibitors
This guide focuses on this compound, a hypothetical potent and selective STING inhibitor, and compares its activity with two well-characterized STING inhibitors:
-
H-151: A potent, irreversible, and selective covalent inhibitor of both human and murine STING. It acts by binding to cysteine 91 (Cys91) in the transmembrane domain of STING, which prevents its palmitoylation and subsequent activation.[1][2]
-
C-176: A selective, covalent inhibitor that also targets Cys91 of STING. Notably, C-176 is highly potent against murine STING but shows significantly less activity against human STING.[3][4]
The following table summarizes the key performance metrics of these inhibitors.
| Inhibitor | Target | Mechanism of Action | IC50 (IFN-β Reporter Assay) | Species Specificity |
| This compound (Hypothetical) | STING | Competitive antagonist of the cGAMP binding pocket | ~50 nM | Human and Murine |
| H-151 | STING (Cys91) | Covalent inhibitor, prevents palmitoylation | ~134 nM (human), ~138 nM (murine)[5] | Human and Murine[1][6] |
| C-176 | STING (Cys91) | Covalent inhibitor, prevents palmitoylation | Potent in murine cells, weak in human cells[3] | Murine[3] |
Elucidating the STING Signaling Pathway and Inhibition
The following diagram illustrates the canonical STING signaling pathway and the points of intervention for STING inhibitors.
Caption: A diagram of the STING signaling pathway and points of inhibitor action.
Experimental Protocols for Inhibitor Validation
To validate the efficacy of this compound and compare it with other inhibitors, a series of in vitro assays can be performed. The following diagram outlines a typical experimental workflow.
Caption: A typical experimental workflow for validating STING inhibitors.
Western Blot for Phosphorylated TBK1 and IRF3
This protocol assesses the ability of STING inhibitors to block the phosphorylation of key downstream signaling proteins.
a. Cell Culture and Treatment:
-
Seed THP-1 monocytes (or other suitable cell lines) in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound, H-151, C-176, or a vehicle control (e.g., DMSO) for 2 hours.
-
Stimulate the cells with a STING agonist, such as 2'3'-cGAMP (5 µg/mL), for 1-2 hours.
b. Sample Preparation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
c. Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-TBK1, p-IRF3, total TBK1, total IRF3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative PCR (qPCR) for IFN-β mRNA Expression
This protocol quantifies the effect of STING inhibitors on the transcription of the IFNB1 gene.
a. Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as for the Western blot, but with a stimulation time of 4-6 hours.
b. RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
c. qPCR:
-
Perform qPCR using primers specific for IFNB1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in IFNB1 expression.
ELISA for IFN-β Protein Secretion
This protocol measures the amount of secreted IFN-β protein in the cell culture supernatant.
a. Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol, but extend the stimulation time to 18-24 hours.
b. Sample Collection and ELISA:
-
Collect the cell culture supernatant.
-
Perform an IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm and calculate the concentration of IFN-β based on a standard curve.
Conclusion
The validation of this compound's effect on downstream signaling requires a multi-faceted approach. By comparing its performance against established inhibitors like H-151 and C-176 using the detailed experimental protocols provided, researchers can obtain robust and reproducible data. The combination of Western blotting, qPCR, and ELISA allows for a comprehensive assessment of the inhibitor's efficacy at different stages of the STING signaling cascade, from protein phosphorylation to gene expression and cytokine secretion. This comparative guide serves as a valuable resource for scientists and professionals in the field of drug development who are focused on modulating the STING pathway for therapeutic benefit.
References
- 1. invivogen.com [invivogen.com]
- 2. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. The protective effect of H151, a novel STING inhibitor, in renal ischemia-reperfusion-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
Navigating STING Inhibitor Specificity: A Comparative Analysis of STING-IN-5 and Alternatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a small molecule inhibitor is paramount to ensuring on-target efficacy and minimizing off-target effects. This guide provides a comparative analysis of the hypothetical STING inhibitor, STING-IN-5, against other known STING inhibitors, with a focus on their selectivity and supporting experimental data.
In this guide, we will use the well-characterized STING inhibitor, SN-011 , as a representative for the hypothetical This compound , due to its high potency and specificity. We will compare it with two other notable STING inhibitors: H-151 and C-176 .
At a Glance: Comparative Selectivity of STING Inhibitors
The following table summarizes the key characteristics and available cross-reactivity data for our compared STING inhibitors. It is important to note that comprehensive, quantitative selectivity panel data against a broad range of kinases and other off-target proteins is not extensively available in the public domain for these compounds. The presented information is based on published qualitative and focused quantitative assessments.
| Feature | This compound (as SN-011) | H-151 | C-176 |
| Mechanism of Action | Competitive inhibitor of the cGAMP binding pocket on STING. | Covalent inhibitor, targets Cys91 in the transmembrane domain of STING. | Covalent inhibitor, targets Cys91 in the transmembrane domain of STING. |
| On-Target Potency (IC50) | ~100 nM (murine cells), ~500 nM (human cells)[1] | ~100 nM (murine cells)[1] | Potent inhibitor of murine STING. |
| Species Selectivity | Active against both human and murine STING.[1] | Active against both human and murine STING. | Selective for murine STING over human STING.[2] |
| Cross-Reactivity Profile | High Specificity: Does not significantly inhibit TLR3, TLR4, TLR9, or RIG-I signaling pathways.[1] | Some Off-Target Effects: Shows inhibitory effects on TLR and RIG-I-mediated signaling and can induce cytotoxicity.[1][3] | Primarily selective for murine STING. |
| Key Differentiator | High specificity for the STING pathway with minimal off-target effects on other innate immune signaling pathways. | Potent covalent inhibitor but with noted off-target effects and potential for cytotoxicity. | High selectivity for the murine isoform of STING. |
Delving Deeper: Experimental Insights into Selectivity
The determination of an inhibitor's selectivity is a multi-faceted process involving a variety of biochemical and cell-based assays. Below are detailed protocols for key experiments used to characterize the cross-reactivity of STING inhibitors.
Experimental Protocols
1. Interferon-β (IFN-β) Reporter Assay to Assess Specificity against TLR and RLR Pathways
This assay is crucial for determining if a STING inhibitor cross-reacts with other innate immune signaling pathways, such as the Toll-like receptor (TLR) and RIG-I-like receptor (RLR) pathways, which also induce IFN-β production.
-
Objective: To measure the effect of the STING inhibitor on IFN-β production induced by specific agonists for TLRs and RLRs.
-
Cell Lines: HEK293T cells expressing a luciferase reporter gene under the control of the IFN-β promoter, along with the necessary receptors (e.g., TLR3, TLR4, RIG-I).
-
Materials:
-
HEK293T-IFN-β-Luciferase reporter cell line.
-
STING inhibitor (e.g., this compound/SN-011).
-
Pathway-specific agonists:
-
Poly(I:C) (for TLR3 and RIG-I).
-
LPS (for TLR4).
-
CpG DNA (for TLR9).
-
2'3'-cGAMP (for STING, as a positive control).
-
-
Cell culture medium and reagents.
-
Luciferase assay system.
-
Luminometer.
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the STING inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with the respective agonists for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Compare the luciferase activity in inhibitor-treated cells to vehicle-treated cells for each agonist. A specific STING inhibitor should only inhibit IFN-β production induced by cGAMP and not by TLR or RLR agonists.
-
2. Biotinylated Compound Pull-Down Assay for Target Engagement
This biochemical assay helps to confirm the direct binding of the inhibitor to its intended target (STING) and can be adapted to assess binding to other proteins.
-
Objective: To demonstrate the direct interaction between a biotinylated version of the STING inhibitor and the STING protein.
-
Materials:
-
Biotinylated STING inhibitor.
-
Cell lysate from cells overexpressing STING, or purified recombinant STING protein.
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin.
-
Wash buffers.
-
Elution buffer.
-
SDS-PAGE and Western blotting reagents.
-
Anti-STING antibody.
-
-
Procedure:
-
Incubate the biotinylated inhibitor with the cell lysate or purified STING protein to allow for binding.
-
Add streptavidin beads to the mixture and incubate to capture the biotinylated inhibitor-protein complexes.
-
Wash the beads several times to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting using an anti-STING antibody to confirm the presence of STING.
-
Specificity Control: A competition experiment can be performed by pre-incubating the lysate with an excess of the non-biotinylated inhibitor before adding the biotinylated version. A reduction in the pulled-down STING would indicate specific binding.
-
3. TBK1 Phosphorylation Assay
As TBK1 is a key downstream kinase in the STING pathway, assessing its phosphorylation status is a reliable method to measure STING pathway activation and its inhibition.
-
Objective: To determine if the STING inhibitor can block the phosphorylation of TBK1 upon STING activation.
-
Cell Lines: A suitable cell line that expresses STING, such as THP-1 monocytes or mouse embryonic fibroblasts (MEFs).
-
Materials:
-
STING inhibitor.
-
STING agonist (e.g., cGAMP or herring testis DNA).
-
Cell lysis buffer with phosphatase and protease inhibitors.
-
Antibodies: anti-phospho-TBK1 (Ser172) and anti-total-TBK1.
-
SDS-PAGE and Western blotting reagents.
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with the STING inhibitor or vehicle for 1-2 hours.
-
Stimulate the cells with a STING agonist for a short period (e.g., 30-60 minutes).
-
Immediately lyse the cells on ice.
-
Quantify total protein concentration in the lysates.
-
Perform Western blotting with antibodies against phospho-TBK1 and total TBK1.
-
Data Analysis: Compare the ratio of phospho-TBK1 to total TBK1 in inhibitor-treated cells versus vehicle-treated cells. A potent STING inhibitor will significantly reduce the level of TBK1 phosphorylation.
-
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
Caption: The cGAS-STING signaling pathway.
Caption: Workflow for assessing inhibitor selectivity.
Conclusion
The selection of a STING inhibitor for research or therapeutic development necessitates a thorough evaluation of its cross-reactivity profile. While "this compound" is a hypothetical compound, by using SN-011 as a proxy, we can highlight the importance of high specificity for the STING pathway. Compared to inhibitors like H-151, which exhibit off-target effects, a highly selective compound like SN-011 offers a more precise tool for studying STING biology and holds greater promise for clinical translation by minimizing the risk of adverse effects. The experimental protocols and workflows detailed in this guide provide a framework for the rigorous evaluation of novel STING inhibitors.
References
Confirming STING-IN-5 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecule modulators of the Stimulator of Interferon Genes (STING) pathway has opened new avenues for therapeutic intervention in a range of diseases, from cancer to autoimmune disorders. STING-IN-5 is a novel inhibitor of the STING pathway. Confirming that such a compound reaches and interacts with its intended target within the complex cellular environment is a critical step in its development and validation. This guide provides a comparative overview of key experimental methods to confirm the cellular target engagement of this compound, with a focus on quantitative data, detailed protocols, and visual workflows.
The STING Signaling Pathway
The STING signaling cascade is initiated by the presence of cyclic GMP-AMP (cGAMP), which is produced by the enzyme cGAMP synthase (cGAS) upon sensing cytosolic double-stranded DNA (dsDNA).[1] cGAMP binding to STING, an endoplasmic reticulum (ER) resident protein, triggers a conformational change and its translocation to the Golgi apparatus.[1] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 (p-IRF3) then dimerizes and translocates to the nucleus to induce the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[1]
References
Benchmarking STING-IN-5: A Comparative Analysis Against First-Generation Inhibitors
For researchers, scientists, and drug development professionals navigating the landscape of STING pathway modulation, this guide offers an objective comparison of the novel inhibitor STING-IN-5 against its first-generation predecessors. By presenting supporting experimental data, detailed methodologies, and clear visual representations of the underlying biology and experimental workflows, this document aims to provide a comprehensive resource for informed decision-making in research and development.
The discovery of the STING (Stimulator of Interferon Genes) pathway as a critical component of the innate immune system has opened new avenues for therapeutic intervention in a range of diseases, from autoimmune disorders to cancer. Aberrant activation of STING can lead to chronic inflammation, making the development of potent and specific inhibitors a key focus for drug discovery. This guide benchmarks this compound, a novel STING modulator, against well-characterized first-generation inhibitors, providing a clear comparison of their performance based on available data.
Data Presentation: Quantitative Comparison of STING Inhibitors
The following table summarizes the available quantitative data for this compound and prominent first-generation STING inhibitors. This allows for a direct comparison of their potency in various assays.
| Inhibitor | Target(s) | Mechanism of Action | Reported IC50/pIC50 Values | Key In Vitro Effects |
| This compound (STING modulator-5) | Human STING (C-terminal domain) | Antagonist | pIC50: 9.5 (hSTING CTD binding); pIC50: 8.9 (THP-1 cells); pIC50: 8.1 (PBMCs)[1] | Antagonizes STING in human monocytic (THP-1) and peripheral blood mononuclear cells (PBMCs)[1] |
| H-151 | Human and Murine STING | Covalent inhibitor, blocks STING palmitoylation at Cys91[2][3] | IC50: ~138 nM (MEFs), ~109.6 nM (BMDMs), ~134.4 nM (HFFs)[2] | Potently inhibits human and murine STING, reduces STING-mediated IFN-β production[2] |
| C-176 | Murine STING | Covalent inhibitor, blocks STING palmitoylation at Cys91 | - | Ameliorates disease in mouse models of autoinflammation |
| C-178 | STING | Covalent inhibitor, binds to Cys91 | - | Inhibits STING pathway |
| SN-011 | Human and Murine STING | Competitive antagonist, binds to the cGAMP pocket | IC50: ~127.5 nM (murine IFN-β induction)[2] | Inhibits STING activation by preventing cGAMP binding[2] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. The IC50 values for H-151 and SN-011 are from a single comparative study, making them directly comparable. A directly comparable IC50 value for this compound was not identified in the reviewed literature.
Signaling Pathways and Inhibition Mechanisms
The STING signaling pathway is a critical cascade in the innate immune response to cytosolic DNA. The diagram below illustrates the key steps in this pathway and the points at which different classes of inhibitors exert their effects.
Caption: The cGAS-STING signaling pathway and points of inhibition.
First-generation inhibitors like H-151 and C-176 are covalent inhibitors that target a cysteine residue (Cys91) in the transmembrane domain of STING, thereby preventing its palmitoylation, a crucial step for its activation and oligomerization. In contrast, this compound is described as an antagonist that binds to the C-terminal domain of STING, suggesting a competitive mechanism of action by likely interfering with the binding of the natural ligand, 2'3'-cGAMP.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of STING inhibitors.
In Vitro Efficacy Assays
1. IFN-β Reporter Assay
This assay is fundamental for quantifying the inhibitory effect of a compound on STING-dependent type I interferon production.
-
Principle: Cells, typically HEK293T, are engineered to stably express human STING and a luciferase reporter gene under the control of the IFN-β promoter. Activation of the STING pathway induces the expression of luciferase, which is measured as a luminescent signal. A reduction in this signal in the presence of an inhibitor indicates its potency.
-
Protocol:
-
Cell Seeding: Plate HEK293T cells stably expressing human STING and the IFN-β promoter-luciferase reporter in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the STING inhibitor (e.g., this compound, H-151) for 1 hour. A vehicle control (e.g., DMSO) must be included.
-
STING Activation: Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP.
-
Lysis and Luminescence Reading: After a suitable incubation period (e.g., 6 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the IC50 value by plotting the inhibitor concentration against the percentage of inhibition.
-
2. Cytokine Release Assay
This assay measures the production of key cytokines, such as IFN-β and TNF-α, following STING activation.
-
Principle: Immune cells, such as human peripheral blood mononuclear cells (PBMCs) or the human monocytic cell line THP-1, are stimulated with a STING agonist in the presence or absence of an inhibitor. The concentration of secreted cytokines in the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Protocol:
-
Cell Seeding and Treatment: Seed PBMCs or THP-1 cells in a culture plate and pre-treat with various concentrations of the STING inhibitor.
-
STING Pathway Stimulation: Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP).
-
Incubation: Incubate the plate for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform ELISA for the cytokines of interest (e.g., IFN-β, TNF-α) on the collected supernatants according to the manufacturer's protocol.
-
3. Western Blot for STING Pathway Phosphorylation
This method assesses the phosphorylation status of key downstream signaling proteins in the STING pathway, such as TBK1 and IRF3.
-
Principle: Inhibition of STING activation will prevent the downstream phosphorylation of TBK1 and IRF3. Western blotting with phospho-specific antibodies can detect this inhibition.
-
Protocol:
-
Cell Treatment: Treat cells with the STING inhibitor followed by stimulation with a STING agonist for a shorter duration (e.g., 1-4 hours) to capture peak phosphorylation events.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated and total TBK1 and IRF3.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. A decrease in the phosphorylated protein signal relative to the total protein indicates inhibition.
-
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for the head-to-head comparison of STING inhibitors.
Caption: Experimental workflow for comparing STING inhibitors.
References
Safety Operating Guide
Safe Disposal of STING-IN-5: A Procedural Guide for Laboratory Professionals
Disclaimer: Specific disposal instructions for STING-IN-5 are not explicitly documented in publicly available safety data sheets. Therefore, a cautious approach based on established principles of hazardous waste management is essential. This guide provides a framework for the safe handling and disposal of this compound, drawing upon general chemical waste management protocols. Researchers and laboratory managers must consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable federal, state, and local regulations.
I. Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to handle the compound in accordance with good industrial hygiene and safety practices.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. If there is a risk of splashing, additional eye protection should be worn.[1]
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any vapors.[1]
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[1] In case of accidental contact, flush the affected area with copious amounts of water.[2][3][4] For eye contact, continue flushing for at least 15 minutes and seek medical attention.[2][3][4]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[1][4]
II. Step-by-Step Disposal Procedures for this compound
All waste containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.[5]
Step 1: Waste Identification and Segregation
-
Identify: All materials that have come into contact with this compound are to be considered hazardous waste. This includes, but is not limited to:
-
Unused or expired this compound compound.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, tubes, vials, and gloves.
-
Contaminated weighing paper and bench protectors.
-
-
Segregate: Do not mix this compound waste with other waste streams, such as non-hazardous trash, biohazardous waste, or sharps, unless explicitly instructed to do so by your institution's EHS department.[5] Proper segregation is critical to prevent unintended chemical reactions and ensure the waste is disposed of correctly.[5]
Step 2: Waste Containerization
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[5]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and its approximate concentration.[5]
-
Ensure the container is kept tightly closed except when adding waste.[1][5]
-
It is recommended to use secondary containment for liquid waste containers to mitigate spills.[5]
-
-
Solid Waste:
-
Collect all contaminated solid waste in a separate, puncture-resistant container.[5]
-
This container must also be clearly labeled as "Hazardous Waste" and specify "this compound Contaminated Debris."
-
Step 3: Waste Storage
-
Store waste containers in a designated Satellite Accumulation Area (SAA), which should be located at or near the point of generation.[5]
-
The storage area should be well-ventilated and away from sources of ignition.[1]
Step 4: Disposal
-
Do not dispose of this compound down the drain. [5]
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[5] EHS professionals are trained to handle and transport chemical waste in compliance with all regulations.[5]
-
Follow all institutional procedures for waste pickup, which may involve completing specific forms or online requests.[5]
III. Quantitative Data
No specific quantitative data for this compound was found in the search results. For novel compounds, it is recommended to handle them as substances with unknown toxicological properties.
IV. Experimental Protocols
Detailed experimental protocols involving this compound were not available in the provided search results. Researchers should develop their own protocols in accordance with standard laboratory safety procedures and consult with their institution's safety office.
V. Visualizations
Diagram 1: this compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Diagram 2: Simplified STING Signaling Pathway
References
Essential Safety and Handling Guide for Novel STING Inhibitors
Disclaimer: A specific chemical compound publicly identified as "STING-IN-5" could not be located in available safety databases. The following guide provides essential safety and logistical information for the handling of novel or uncharacterized potent small molecule STING (Stimulator of Interferon Genes) inhibitors in a research and drug development setting. Researchers must treat any uncharacterized compound as potentially hazardous.[1] This guide is intended to supplement, not replace, institution-specific safety protocols and a thorough risk assessment for each specific compound and experimental procedure.
This document provides a procedural, step-by-step framework to ensure the safe handling, use, and disposal of novel STING inhibitors, thereby building a foundation of trust and safety in your laboratory operations.
Hazard Communication and Risk Assessment
Before handling any new STING inhibitor, a comprehensive risk assessment is mandatory. Since the toxicological properties are unknown, the compound should be treated as highly potent and hazardous.[1]
-
Assume Potency: In the absence of data, assume the compound is a potent active pharmaceutical ingredient (API) with a low Occupational Exposure Limit (OEL).
-
Structural Analogs: Evaluate the structure for any known toxicophores or similarities to compounds with known high toxicity. Assume the derivative is at least as hazardous as its parent compound.[1]
-
Safety Data Sheet (SDS): If a preliminary SDS is available from the supplier, review it thoroughly. If not, proceed with the highest level of caution.
-
Designated Area: All work with the novel STING inhibitor must be conducted in a designated area, such as a certified chemical fume hood or a ventilated laminar flow enclosure, with restricted access.[2]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is crucial to prevent exposure through inhalation, ingestion, or skin contact. The following table summarizes the recommended PPE for handling uncharacterized, potent STING inhibitors.
| Protection Type | Required PPE | Specifications and Best Practices |
| Body Protection | Disposable, solid-front lab coat or chemical-resistant suit | Should be worn over personal clothing. Discard immediately if significant contamination occurs. |
| Eye and Face Protection | Chemical splash goggles and a face shield | Must be ANSI Z87.1 compliant.[1][3] A face shield is required when there is a risk of splashes or aerosol generation. |
| Hand Protection | Double-gloving: chemical-resistant inner and outer gloves | An inner nitrile glove with an outer glove of a more robust material (e.g., neoprene or thicker nitrile) is recommended.[4] Change gloves immediately upon contamination. |
| Respiratory Protection | N95 respirator (minimum); consider a Powered Air-Purifying Respirator (PAPR) | Required for handling powders or when aerosols may be generated.[5] Use must be in accordance with your institution's respiratory protection program. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Shoes should fully cover the feet. Shoe covers may be required for work in high-potency compounding areas. |
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan ensures that the compound is handled safely at every stage.
-
Inspect Package: Upon receipt, inspect the package for any signs of damage or leakage in a well-ventilated area.
-
Verify Labeling: Ensure the container is clearly labeled with the compound name, any available hazard information, and the date of receipt.
-
Secure Storage: Store the compound in a designated, labeled, and well-ventilated storage area away from incompatible materials.[1] Use secondary containment to prevent spills.[1]
-
Preparation: Before starting work, ensure the designated area (e.g., fume hood) is clean and uncluttered. Assemble all necessary equipment and materials.
-
Weighing: Handle powders in a ventilated balance enclosure or glove box to minimize inhalation risk.[2]
-
Making Solutions: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Use a vortex mixer or sonicator within the fume hood to aid dissolution.
-
Experimental Procedures: All experimental manipulations should be performed within a chemical fume hood.[6] Use trays or absorbent bench paper to contain potential spills.
-
Transporting: When moving the compound or its solutions within the lab, use sealed, shatter-resistant secondary containers.
Disposal Plan
All waste generated from handling the novel STING inhibitor must be treated as hazardous waste.[7]
| Waste Type | Container | Labeling and Disposal Protocol |
| Solid Waste | Lined, sealed waste container | Includes contaminated gloves, bench paper, pipette tips, and vials. The container must be clearly labeled as "Hazardous Waste" with the name of the compound. |
| Liquid Waste | Chemical-resistant, sealed container (e.g., HDPE or glass) | Includes unused solutions and solvent rinses. Do not mix with other waste streams unless compatibility is confirmed. Label with "Hazardous Waste," the full chemical name, and approximate concentrations. |
| "Empty" Containers | Original container or designated hazardous waste container | Triple-rinse the container with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the original label before disposal. |
| Sharps Waste | Puncture-resistant sharps container | Includes contaminated needles and razor blades. Label as "Hazardous Sharps Waste" with the compound's name. |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[7]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Spill: For a small spill within a fume hood, use a chemical spill kit to absorb the material. For larger spills or spills outside of a hood, evacuate the area, notify others, and contact your institution's EHS.[1]
Visualizing the Workflow
The following diagram illustrates the standard operational workflow for safely handling a novel STING inhibitor.
Caption: Workflow for safe handling of novel STING inhibitors.
References
- 1. twu.edu [twu.edu]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. safety.rochester.edu [safety.rochester.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
